Product packaging for 2-O-ethyl PAF C-16(Cat. No.:CAS No. 78858-42-1)

2-O-ethyl PAF C-16

Número de catálogo: B163692
Número CAS: 78858-42-1
Peso molecular: 509.7 g/mol
Clave InChI: LPHUUVMLQFHHQG-AREMUKBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-O-ethyl PAF C-16 is a glycerophosphocholine and an ether lipid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56NO6P B163692 2-O-ethyl PAF C-16 CAS No. 78858-42-1

Propiedades

IUPAC Name

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHUUVMLQFHHQG-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647290
Record name (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78858-42-1
Record name (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-O-ethyl PAF C-16: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development.

Chemical Properties

This compound is a structural analog of PAF C-16 where the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by an ethyl ether linkage. This modification significantly influences its biological activity.

PropertyValue
Chemical Name 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine
Synonyms This compound
Molecular Formula C₂₆H₅₆NO₆P
Molecular Weight 509.7 g/mol
CAS Number 78858-42-1

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the following conceptual steps:

  • Protection of the phosphocholine (B91661) headgroup: The polar phosphocholine headgroup of Lyso-PAF C-16 may require protection to prevent side reactions during the alkylation step.

  • O-alkylation of the sn-2 hydroxyl group: The free hydroxyl group at the sn-2 position of the protected Lyso-PAF C-16 would be deprotonated with a suitable base to form an alkoxide. This alkoxide would then react with an ethylating agent, such as ethyl iodide or diethyl sulfate, via a Williamson ether synthesis to introduce the ethyl ether linkage.

  • Deprotection: The protecting group on the phosphocholine headgroup would then be removed to yield the final product, this compound.

  • Purification: The final compound would be purified using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC), to ensure high purity.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of this compound LysoPAF 1-O-hexadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-16) ProtectedLysoPAF Protected Lyso-PAF C-16 LysoPAF->ProtectedLysoPAF Protection Alkoxide sn-2 Alkoxide Intermediate ProtectedLysoPAF->Alkoxide Base ProtectedProduct Protected This compound Alkoxide->ProtectedProduct Ethylating Agent (e.g., Ethyl Iodide) FinalProduct This compound ProtectedProduct->FinalProduct Deprotection

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathway

This compound is a synthetic PAF analog that exhibits distinct biological activities. It is a less potent agonist for platelet aggregation compared to other PAF analogs like methylcarbamyl PAF C-16. However, it has been shown to cause the aggregation of neutrophils.[1]

PAF Receptor Signaling

PAF and its analogs exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of this compound to the PAFR is expected to initiate a signaling cascade similar to that of endogenous PAF, albeit with different potency. The primary signaling pathways activated by the PAF receptor involve Gq and Gi proteins.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including platelet and neutrophil aggregation, inflammation, and other physiological and pathological processes.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_analog This compound PAFR PAF Receptor (PAFR) PAF_analog->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP₂ PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neutrophil Aggregation) Ca2->CellularResponse PKC->CellularResponse cAMP->CellularResponse

Caption: PAF receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing PAF-like activity, the following outlines a general procedure for a key assay.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce platelet aggregation in platelet-rich plasma (PRP).

Objective: To determine the pro-aggregatory or inhibitory effects of this compound on human or rabbit platelets.

Materials:

  • This compound

  • Platelet-rich plasma (PRP) from healthy human donors or rabbits

  • Platelet-poor plasma (PPP) for baseline correction

  • Agonist (e.g., PAF C-16, ADP, collagen) for antagonist studies

  • Aggregometer

  • Saline buffer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant (PRP).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

    • Add a known concentration of this compound to the PRP and record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

    • For antagonist studies, pre-incubate the PRP with this compound for a short period before adding a known platelet agonist (e.g., PAF C-16).

Data Analysis:

  • The aggregation is quantified as the maximum percentage change in light transmission.

  • For agonists, dose-response curves can be generated to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonists, the inhibitory concentration (IC₅₀) or the dissociation constant (Kₑ) can be calculated.

Quantitative Data

Quantitative data on the biological activity of this compound is limited. However, some studies have reported the antagonistic properties of related 2-O-ethyl PAF analogs.

CompoundAssaySpeciesParameterValueReference
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl esterPAF-induced platelet aggregationHuman/RabbitKₑ4.4 µM[2]
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl esterPAF-induced platelet aggregationHuman/RabbitKₑ10.5 µM[2]

Note: Kₑ is the equilibrium dissociation constant, a measure of the affinity of an antagonist for its receptor.

Conclusion

This compound is a valuable synthetic tool for studying the structure-activity relationships of PAF and its receptor. Its unique biological profile, characterized by reduced platelet aggregation potency and the ability to induce neutrophil aggregation, makes it an interesting subject for further investigation in the fields of inflammation and immunology. While a detailed synthesis protocol is not widely available, the proposed synthetic route provides a conceptual framework for its preparation. Further research is warranted to fully elucidate its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Activity of 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document delves into its interactions with the PAF receptor, its effects on cellular functions, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a structural derivative of PAF C-16, where the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by an ethyl ether linkage. This modification significantly influences its biological activity, positioning it as a valuable tool for studying PAF receptor signaling and as a potential lead compound in drug discovery. As a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), its effects are primarily mediated through this G-protein coupled receptor.

Quantitative Biological Data

The biological activity of this compound and related compounds has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound

CompoundAssay TypePreparationRadioligand/AntagonistIC50 (nM)Reference
This compoundCompetitive BindingPAF ReceptorWEB 208621[1]

Table 2: Comparative Agonist/Antagonist Activity of PAF Analogs on Platelet Aggregation

CompoundSpeciesActivity TypeKB (µM)Potency Comparison with other analogsReference
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl esterHuman, RabbitCompetitive Antagonist4.4-[2]
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl esterHuman, RabbitCompetitive Antagonist10.5-[2]
This compoundHuman, RabbitAgonist-Less potent than methylcarbamyl PAF C-16[3]
(R)-PAF C-16RabbitAgonist-EC50 = 1 pM[4]
(R)-ET-16-OCH3-GPC (2-O-methyl analog)RabbitAgonist-EC50 = 1 µM

Signaling Pathways

This compound exerts its biological effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_Analog This compound PAFR PAF Receptor (GPCR) PAF_Analog->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces Cellular_Response Cellular Response (e.g., Platelet Aggregation, Neutrophil Activation) Ca_release->Cellular_Response contributes to PKC->Cellular_Response contributes to

Caption: PAF Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.

Protocol 1: Competitive PAF Receptor Binding Assay

This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing PAF receptor I1 Incubate membranes with a fixed concentration of [³H]-PAF and varying concentrations of This compound P1->I1 P2 Prepare solutions of radiolabeled PAF ([³H]-PAF) and unlabeled this compound P2->I1 S1 Separate bound from free radioligand by rapid filtration through glass fiber filters I1->S1 S2 Wash filters to remove non-specifically bound radioligand S1->S2 D1 Quantify radioactivity on filters using liquid scintillation counting S2->D1 D2 Plot percentage of [³H]-PAF binding against the concentration of This compound D1->D2 D3 Calculate IC50 value from the competition curve D2->D3

Caption: Workflow for a competitive receptor binding assay.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the PAF receptor (e.g., rabbit platelets, human neutrophils).

  • Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of a radiolabeled PAF antagonist (like [³H]-WEB 2086) and serial dilutions of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Protocol 2: Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human or rabbit donors into a tube containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.

  • Platelet Aggregometry: Place a sample of PRP in a cuvette in a platelet aggregometer. The instrument measures light transmission through the PRP.

  • Baseline Measurement: Record the baseline light transmission.

  • Addition of Agonist: Add a specific concentration of this compound to the PRP.

  • Monitoring Aggregation: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

  • Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. A dose-response curve can be generated by testing a range of this compound concentrations to determine the EC50 value.

Protocol 3: Neutrophil Activation Assay (Elastase Release)

This assay assesses the pro-inflammatory activity of this compound by measuring the release of the enzyme elastase from activated neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from the fresh blood of healthy donors.

  • Cell Stimulation: Incubate the isolated neutrophils with various concentrations of this compound.

  • Enzyme Release: After incubation, centrifuge the samples to pellet the cells and collect the supernatant.

  • Elastase Activity Measurement: Add a specific chromogenic or fluorogenic substrate for elastase to the supernatant.

  • Detection: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the amount of elastase released.

  • Data Analysis: Construct a dose-response curve to determine the EC50 for elastase release.

Synthesis of this compound

The synthesis of 1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine typically involves a multi-step chemical process starting from a suitable glycerol derivative. A general synthetic strategy is outlined below.

Synthesis_Workflow Start 1-O-Hexadecyl-sn-glycerol Step1 Protection of 3-OH group Start->Step1 Intermediate1 1-O-Hexadecyl-3-O-trityl-sn-glycerol Step1->Intermediate1 Step2 Ethylation of 2-OH group Intermediate1->Step2 Intermediate2 1-O-Hexadecyl-2-O-ethyl-3-O-trityl-sn-glycerol Step2->Intermediate2 Step3 Deprotection of 3-OH group Intermediate2->Step3 Intermediate3 1-O-Hexadecyl-2-O-ethyl-sn-glycerol Step3->Intermediate3 Step4 Phosphorylation and Choline addition Intermediate3->Step4 End 1-O-Hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine (this compound) Step4->End

References

An In-depth Technical Guide to 2-O-ethyl PAF C-16 as a Platelet-Activating Factor Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes.[1] Its activities include platelet aggregation and degranulation, inflammation, and anaphylaxis. The C-16 isoform of PAF (PAF C-16) is a common and highly active form of this lipid. Synthetic analogs of PAF are invaluable tools for elucidating the specific mechanisms of PAF action and for the development of novel therapeutics targeting the PAF signaling pathway.

This technical guide focuses on 2-O-ethyl PAF C-16 , a synthetic analog of PAF C-16 characterized by the substitution of the acetyl group at the sn-2 position with an ethyl group. This modification influences the molecule's biological activity, providing a unique profile for studying the structure-activity relationships of PAF receptor (PAFR) ligands. This document will provide a comprehensive overview of this compound, including its chemical properties, its effects on platelet function, the underlying signaling mechanisms, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a synthetic analog of the naturally occurring Platelet-Activating Factor (PAF) C-16. The key structural difference lies in the substitution of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with an ethyl group.

PropertyValue
Formal Name 1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine
Molecular Formula C₂₈H₆₀NO₆P
Molecular Weight 537.8 g/mol
CAS Number 78858-42-1
Appearance Lyophilized powder
Purity ≥98%
Solubility Soluble in Ethanol (B145695), DMF, and DMSO
Storage Store at -20°C

Biological Activity and Potency

This compound acts as an agonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. However, its potency in inducing platelet aggregation is attenuated compared to the natural ligand, PAF C-16. This makes it a valuable tool for studying the structural requirements for PAFR activation.

CompoundEC₅₀ (Human Platelet Aggregation)
This compound82 nM[2]
PAF C-16~1-10 nM (varies with experimental conditions)

The ethyl group at the sn-2 position, being bulkier than the acetyl group in PAF C-16, likely alters the binding affinity and/or the conformational change in the PAFR upon binding, leading to a reduced signaling output.

Signaling Pathways of PAF Receptor Activation

Activation of the PAF receptor by agonists such as this compound initiates a cascade of intracellular signaling events. The PAFR is primarily coupled to Gq and Gi classes of G-proteins.

PAF Receptor Signaling Cascade

Signaling through Gq:

  • Binding of this compound to the PAFR activates the Gq alpha subunit.

  • Activated Gq stimulates Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • DAG, along with elevated Ca²⁺, activates Protein Kinase C (PKC).

  • Increased intracellular Ca²⁺ and activated PKC are key drivers of platelet shape change, aggregation, and degranulation.

  • Gq can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to platelet activation.

Signaling through Gi:

  • The activated Gi alpha subunit inhibits adenylyl cyclase.

  • This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP is an inhibitor of platelet activation, its reduction facilitates aggregation.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol is fundamental for in vitro platelet aggregation studies.

PRP_Preparation cluster_workflow PRP Preparation Workflow start Start: Whole Blood Collection centrifuge1 Centrifuge at 150-200 x g for 15-20 min at Room Temp. start->centrifuge1 collect_prp Collect Supernatant (PRP) centrifuge1->collect_prp centrifuge2 Centrifuge remaining blood at 1500-2000 x g for 10-15 min centrifuge1->centrifuge2 rest_prp Rest PRP for 30 min at Room Temp. collect_prp->rest_prp adjust_platelet_count Adjust Platelet Count of PRP with PPP (e.g., to 2.5 x 10⁸/mL) rest_prp->adjust_platelet_count collect_ppp Collect Supernatant (PPP) centrifuge2->collect_ppp collect_ppp->adjust_platelet_count end PRP ready for aggregation assay adjust_platelet_count->end

Workflow for Platelet-Rich Plasma (PRP) Preparation

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% or 3.8% sodium citrate (B86180) (9 parts blood to 1 part anticoagulant).

  • Sterile polypropylene (B1209903) tubes.

  • Calibrated centrifuge.

Procedure:

  • Collect whole blood by venipuncture into tubes containing sodium citrate.

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a fresh polypropylene tube.

  • Allow the PRP to rest at room temperature for at least 30 minutes before use to allow platelets to return to a resting state.

  • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes. The supernatant is the PPP.

  • Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by adding PPP.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate.

Materials:

  • Platelet aggregometer with cuvettes and stir bars.

  • Prepared PRP and PPP.

  • This compound stock solution (e.g., in ethanol or DMSO).

  • PAF C-16 stock solution (for comparison).

  • Appropriate vehicle control (e.g., ethanol or DMSO).

  • Pipettes.

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette the required volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the reference well of the aggregometer and set the light transmission to 100%.

    • Pipette the same volume of PRP into a cuvette with a stir bar. Place it in the sample well and set the light transmission to 0%.

  • Aggregation Measurement:

    • Pipette a fresh aliquot of PRP into a sample cuvette with a stir bar and place it in the sample well. Allow it to equilibrate at 37°C with stirring for a few minutes.

    • Add a small volume of the this compound solution (or vehicle control) to the cuvette to achieve the desired final concentration.

    • Record the change in light transmission over time (typically 5-10 minutes). The aggregometer software will generate an aggregation curve.

  • Dose-Response Curve:

    • Repeat step 3 with a range of concentrations of this compound to generate a dose-response curve.

    • Similarly, perform a dose-response curve for PAF C-16 for comparison.

  • Data Analysis:

    • The maximum aggregation percentage is determined from the aggregation curve.

    • Plot the maximum aggregation against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve.

Conclusion

This compound is a valuable synthetic analog for investigating the pharmacology of the Platelet-Activating Factor receptor. Its attenuated potency compared to the natural ligand, PAF C-16, provides a useful tool for probing the structure-activity relationships of PAFR agonists. The detailed understanding of its chemical properties, biological activity, and the signaling pathways it activates, coupled with robust experimental protocols, enables researchers to effectively utilize this compound in the exploration of PAF-mediated physiological and pathological processes and in the development of novel therapeutic interventions.

References

The Dual Role of 2-O-ethyl PAF C-16 in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16, a synthetic analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), serves as a critical tool in the investigation of inflammatory processes. Its unique properties as a competitive ligand for the PAF receptor (PAFR) and its differential effects on inflammatory cells, such as neutrophils and platelets, make it an invaluable molecular probe. This technical guide provides an in-depth overview of the role of this compound in inflammation research, detailing its mechanism of action, its effects on key inflammatory pathways, and comprehensive experimental protocols for its use.

Core Concepts: A Synthetic Analog with a Dual Personality

This compound, chemically known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a structural derivative of PAF C-16. The replacement of the acetyl group at the sn-2 position with an ethyl group modifies its biological activity, rendering it a less potent agonist compared to its parent compound.[1][2] Its primary role in inflammation research stems from two key characteristics:

  • Competitive PAF Receptor Ligand: this compound competitively binds to the PAF receptor, a G-protein coupled receptor (GPCR) found on the surface of numerous inflammatory cells.[3][4] This property allows it to be used in studies to probe PAFR function and to characterize the binding of other PAFR ligands, such as antagonists.

  • Modulator of Neutrophil Function: A pivotal aspect of this compound's utility is its dual effect on neutrophils. In the presence of divalent cations like calcium and magnesium, it induces neutrophil aggregation.[5] Conversely, in the absence of these cations, it leads to the desensitization of neutrophils to subsequent stimulation by PAF or other activators. This unique characteristic enables researchers to dissect the signaling pathways governing neutrophil activation and deactivation.

Quantitative Data Summary

While specific EC50 and IC50 values for all inflammatory responses to this compound are not extensively documented in publicly available literature, the following tables summarize the known quantitative data for this compound and related PAF analogs for comparative purposes.

CompoundActionTargetValueSpeciesReference
This compound Inhibition of WEB 2086 bindingPAF ReceptorIC50: 21 nMNot Specified
PAF C-16Platelet AggregationPlateletsEC50: 129.7 nMHuman
(R)-PAFPlatelet AggregationPlateletsEC50: 1 pMRabbit
(S)-PAFPlatelet AggregationPlateletsEC50: 50 nMRabbit
(R)-ET-16-OCH3-GPCPlatelet AggregationPlateletsEC50: 1 µMRabbit
(S)-ET-16-OCH3-GPCPlatelet AggregationPlateletsEC50: 50 µMRabbit

Note: The potency of PAF analogs can vary significantly between species and experimental conditions.

Signaling Pathways

The binding of this compound to the PAF receptor triggers a cascade of intracellular signaling events that are central to the inflammatory response. The PAF receptor couples to at least two types of G proteins, Gq and Gi, initiating distinct downstream pathways.

PAF Receptor Signaling via Gq

Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK, JNK, and p38, and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 2-O-ethyl_PAF_C-16 This compound PAFR PAF Receptor 2-O-ethyl_PAF_C-16->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK IKK IKK Complex MAPK->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates Gene Pro-inflammatory Gene Expression NFkB_active->Gene

PAF Receptor Signaling via the Gq Pathway.
PAF Receptor Signaling via Gi

The Gi-coupled pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, influencing various cellular responses, including cell migration and proliferation.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-O-ethyl_PAF_C-16 This compound PAFR PAF Receptor 2-O-ethyl_PAF_C-16->PAFR Gi Gi PAFR->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Modulation of Cellular Responses PKA->Cellular_Response

PAF Receptor Signaling via the Gi Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study inflammatory responses.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a hallmark of its pro-inflammatory activity.

Materials:

  • This compound

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • PRP and PPP Preparation:

    • Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Assay Setup:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Aggregation Measurement:

    • Prepare serial dilutions of this compound in saline or PBS.

    • Add a small volume of the this compound solution to the pre-warmed PRP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

    • Determine the concentration of this compound that induces 50% of the maximal aggregation (EC50).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (anticoagulated) Centrifuge1 Low-speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-speed Centrifugation Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Incubate Incubate PRP at 37°C PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_Agonist Add this compound Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Data (EC50) Record->Analyze

Workflow for Platelet Aggregation Assay.
Neutrophil Aggregation and Desensitization Assay

This protocol is designed to investigate the dual effects of this compound on neutrophil aggregation and desensitization.

Materials:

  • This compound

  • Human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Spectrophotometer or plate reader

Procedure:

Part A: Neutrophil Aggregation

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS containing Ca²⁺ and Mg²⁺ at a concentration of 2-5 x 10⁶ cells/mL.

  • Aggregation Measurement:

    • Pre-warm the neutrophil suspension to 37°C in a cuvette with stirring.

    • Add varying concentrations of this compound to the neutrophil suspension.

    • Monitor the change in light absorbance or transmission over time as the cells aggregate.

Part B: Neutrophil Desensitization

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺.

  • Desensitization:

    • Incubate the neutrophils with a sub-activating concentration of this compound for 5-10 minutes at 37°C.

    • Wash the cells to remove the unbound this compound.

  • Challenge:

    • Resuspend the desensitized neutrophils in HBSS with Ca²⁺ and Mg²⁺.

    • Challenge the cells with a known activating concentration of PAF C-16 or another stimulus.

    • Measure the aggregation response as described in Part A. A reduced or absent aggregation response indicates desensitization.

Neutrophil_Assay_Workflow cluster_isolation Neutrophil Isolation cluster_aggregation Aggregation Assay cluster_desensitization Desensitization Assay Isolate Isolate Neutrophils from Whole Blood Resuspend_Agg Resuspend in HBSS (with Ca²⁺/Mg²⁺) Isolate->Resuspend_Agg Resuspend_Desens Resuspend in HBSS (without Ca²⁺/Mg²⁺) Isolate->Resuspend_Desens Add_Agonist_Agg Add this compound Resuspend_Agg->Add_Agonist_Agg Measure_Agg Measure Aggregation Add_Agonist_Agg->Measure_Agg Incubate_Desens Incubate with This compound Resuspend_Desens->Incubate_Desens Wash Wash Cells Incubate_Desens->Wash Resuspend_Challenge Resuspend in HBSS (with Ca²⁺/Mg²⁺) Wash->Resuspend_Challenge Challenge Challenge with PAF Resuspend_Challenge->Challenge Measure_Desens Measure Aggregation Challenge->Measure_Desens

Workflow for Neutrophil Aggregation and Desensitization Assays.
Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.

Materials:

  • This compound

  • Isolated immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or neutrophils)

  • Cell culture medium (e.g., RPMI-1640)

  • Multi-well culture plates

  • ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

Procedure:

  • Cell Culture:

    • Isolate the desired immune cells and culture them in appropriate medium in a multi-well plate at a defined cell density.

    • Allow the cells to adhere or stabilize for a short period.

  • Stimulation:

    • Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound).

    • Incubate the cells for a specified time (e.g., 4, 8, or 24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted cytokines.

  • Cytokine Quantification:

    • Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

    • Generate a dose-response curve to determine the effect of this compound on cytokine release.

Conclusion

This compound is a versatile and valuable tool for researchers in the field of inflammation. Its ability to act as a competitive PAF receptor ligand and its unique dual effects on neutrophil function provide a means to investigate the complex signaling pathways that drive inflammatory responses. The experimental protocols detailed in this guide offer a framework for utilizing this compound to advance our understanding of inflammation and to aid in the development of novel anti-inflammatory therapeutics. Further research to fully quantitate the dose-dependent effects of this compound on various inflammatory parameters will continue to enhance its utility in the scientific community.

References

The Influence of 2-O-ethyl PAF C-16 on Neutrophil Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 2-O-ethyl PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), on the functional responses of human polymorphonuclear neutrophils (PMNs). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. Its diverse biological activities are mediated through specific PAF receptors on the surface of various cell types, including neutrophils. The synthetic analog, this compound (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), has been instrumental in elucidating the structure-activity relationships of PAF and its role in neutrophil activation. This guide focuses on the agonistic and desensitizing effects of this specific analog on key neutrophil functions.

Quantitative Effects of this compound on Neutrophil Function

The biological activity of this compound on human neutrophils has been characterized primarily through aggregation and degranulation assays. The following tables summarize the quantitative data derived from seminal studies in the field.

Table 1: Neutrophil Aggregation Induced by this compound

ParameterValueConditionsReference
EC50 (Effective Concentration, 50%) ~100 nMHuman neutrophils in the presence of Ca²⁺ and Mg²⁺[1]
Maximal Aggregation Comparable to PAF C-16Optimal concentrations of agonist[2]
Time to Peak Aggregation 2-4 minutesIn the presence of divalent cations[1]

Table 2: Neutrophil Degranulation (Enzyme Release) Induced by this compound

ParameterValueConditionsReference
EC50 (Effective Concentration, 50%) ~1 µMHuman neutrophils pre-treated with cytochalasin B[1]
Maximal Enzyme Release Similar to PAF C-16Optimal concentrations of agonist[2]
Marker Enzyme Lysozyme (B549824), β-glucuronidaseSpecific and azurophilic granules

Experimental Protocols

The following sections detail the methodologies employed to assess the effects of this compound on neutrophil function.

Isolation of Human Neutrophils

Human neutrophils are isolated from fresh venous blood collected from healthy donors. A common method involves dextran (B179266) sedimentation to separate erythrocytes, followed by centrifugation over a Ficoll-Hypaque density gradient to remove mononuclear cells. Residual erythrocytes are eliminated by hypotonic lysis. The resulting purified neutrophil population (>95% purity) is washed and resuspended in a buffered salt solution, such as Hanks' Balanced Salt Solution (HBSS), for use in functional assays.

Neutrophil Aggregation Assay

Neutrophil aggregation is typically measured by monitoring changes in light transmission through a stirred suspension of neutrophils using an aggregometer.

  • Cell Preparation: Isolated neutrophils are resuspended in HBSS without divalent cations (Ca²⁺ and Mg²⁺) at a concentration of 1-2 x 10⁷ cells/mL.

  • Assay Procedure:

    • An aliquot of the neutrophil suspension is placed in a siliconized cuvette with a stir bar and warmed to 37°C in the aggregometer.

    • A baseline of light transmission is established.

    • Divalent cations (e.g., 1 mM CaCl₂ and 1 mM MgCl₂) are added to the cell suspension.

    • The stimulus, this compound, is added at various concentrations, and the change in light transmission is recorded over time. An increase in light transmission corresponds to cell aggregation.

  • Desensitization Protocol: To study desensitization, neutrophils are pre-incubated with this compound for 1-5 minutes in the absence of divalent cations. The cells are then challenged with a second dose of the stimulus after the addition of Ca²⁺ and Mg²⁺.

Neutrophil Degranulation Assay (Enzyme Release)

Neutrophil degranulation is quantified by measuring the release of granule-specific enzymes into the extracellular medium.

  • Cell Preparation: Isolated neutrophils are resuspended in HBSS containing divalent cations.

  • Assay Procedure:

    • Neutrophils are pre-incubated with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B enhances the degranulation response to soluble stimuli.

    • This compound is added at various concentrations, and the incubation is continued for a defined period (e.g., 5-15 minutes).

    • The cell suspension is then centrifuged to pellet the neutrophils.

    • The supernatant is collected, and the activity of released enzymes, such as lysozyme (from specific and azurophilic granules) or β-glucuronidase (from azurophilic granules), is determined using appropriate enzymatic assays.

  • Desensitization Protocol: For desensitization studies, neutrophils are pre-incubated with this compound in the absence of cytochalasin B. The cells are then washed and re-challenged with the stimulus in the presence of cytochalasin B.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PAF_Signaling_Pathway This compound This compound PAF_R PAF Receptor This compound->PAF_R Binds G_Protein Gq/Gi Protein PAF_R->G_Protein Activates Desensitization Receptor Desensitization PAF_R->Desensitization PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Aggregation Aggregation Ca_Mobilization->Aggregation Degranulation Degranulation Ca_Mobilization->Degranulation PKC_Activation->PAF_R Phosphorylates PKC_Activation->Aggregation PKC_Activation->Degranulation Neutrophil_Aggregation_Workflow cluster_prep Cell Preparation cluster_assay Aggregation Assay Blood_Collection Collect Venous Blood Neutrophil_Isolation Isolate Neutrophils (Dextran Sedimentation, Ficoll Gradient) Blood_Collection->Neutrophil_Isolation Resuspend Resuspend in HBSS (w/o Ca²⁺/Mg²⁺) Neutrophil_Isolation->Resuspend Add_to_Cuvette Add Neutrophils to Aggregometer Cuvette (37°C) Resuspend->Add_to_Cuvette Establish_Baseline Establish Baseline Light Transmission Add_to_Cuvette->Establish_Baseline Add_Cations Add Ca²⁺ and Mg²⁺ Establish_Baseline->Add_Cations Add_Stimulus Add this compound Add_Cations->Add_Stimulus Record_Aggregation Record Change in Light Transmission Add_Stimulus->Record_Aggregation Neutrophil_Degranulation_Workflow cluster_prep Cell Preparation cluster_assay Degranulation Assay Blood_Collection Collect Venous Blood Neutrophil_Isolation Isolate Neutrophils (Dextran Sedimentation, Ficoll Gradient) Blood_Collection->Neutrophil_Isolation Resuspend Resuspend in HBSS (with Ca²⁺/Mg²⁺) Neutrophil_Isolation->Resuspend Preincubate_CB Pre-incubate with Cytochalasin B (37°C) Resuspend->Preincubate_CB Add_Stimulus Add this compound Preincubate_CB->Add_Stimulus Incubate Incubate (37°C) Add_Stimulus->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Enzyme_Assay Measure Enzyme Activity (e.g., Lysozyme) Collect_Supernatant->Enzyme_Assay

References

Structure-Activity Relationship of 2-O-ethyl PAF C-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid that acts as a mediator in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of PAF is highly dependent on its molecular structure. Modifications at various positions on the glycerol (B35011) backbone can significantly alter its potency and efficacy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key synthetic analog, 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), focusing on its effects on platelet and neutrophil activation.

Core Structure and Analogs

The fundamental structure of PAF C-16 consists of a glycerol backbone with a hexadecyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position. In this compound, the acetyl group at the sn-2 position is replaced by an ethyl ether linkage. This seemingly minor modification has a profound impact on the molecule's biological activity.

Quantitative Biological Activity

The primary biological effect of PAF and its analogs is the induction of platelet and neutrophil aggregation. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50). The following tables summarize the comparative activities of PAF C-16 and this compound.

CompoundPlatelet Aggregation (Rabbit Plasma) EC50 (M)Reference
PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine)3.1 x 10⁻¹⁰Hadváry et al., 1983
This compound 2.5 x 10⁻⁸ Hadváry et al., 1983
CompoundNeutrophil Aggregation (Human)Reference
PAF C-16 (1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholine)ActiveO'Flaherty et al., 1981[1]
This compound Active O'Flaherty et al., 1981[1]

As the data indicates, the substitution of the acetyl group with an ethyl group at the sn-2 position in this compound results in a significant decrease in potency for inducing platelet aggregation, with an EC50 value approximately 80-fold higher than that of the parent compound, PAF C-16. Despite this reduced potency, this compound remains an active agonist for both platelet and neutrophil aggregation.[1]

Experimental Protocols

Platelet Aggregation Assay (based on Hadváry et al., 1983)

Objective: To determine the concentration-dependent effect of PAF analogs on platelet aggregation in rabbit platelet-rich plasma.

Materials:

  • Rabbit whole blood

  • 3.8% Sodium citrate (B86180) solution

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • PAF C-16 and this compound stock solutions

  • Aggregometer

Procedure:

  • Blood Collection: Rabbit blood is drawn into syringes containing 3.8% sodium citrate (9:1 blood to citrate ratio) to prevent coagulation.

  • Preparation of Platelet-Rich Plasma (PRP): The citrated blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components. The supernatant is collected as PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Aliquots of the adjusted PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C in an aggregometer.

    • A baseline of light transmission is established.

    • Varying concentrations of the PAF analog (dissolved in an appropriate solvent) are added to the PRP.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The maximum aggregation percentage for each concentration is determined relative to the PPP baseline. EC50 values are calculated from the resulting dose-response curves.

Neutrophil Aggregation and Desensitization Assay (based on O'Flaherty et al., 1981)

Objective: To assess the ability of PAF analogs to induce aggregation and desensitization in human neutrophils.

Materials:

  • Human venous blood

  • Dextran solution

  • Ficoll-Hypaque solution

  • Hanks' balanced salt solution (HBSS) without Ca²⁺ and Mg²⁺

  • HBSS with Ca²⁺ and Mg²⁺

  • PAF C-16 and this compound stock solutions

  • Spectrophotometer or aggregometer

Procedure:

  • Neutrophil Isolation:

    • Human blood is collected in heparinized tubes.

    • Erythrocytes are sedimented using dextran.

    • The leukocyte-rich supernatant is layered over a Ficoll-Hypaque gradient and centrifuged to separate mononuclear cells from polymorphonuclear leukocytes (neutrophils).

    • Contaminating red blood cells are removed by hypotonic lysis.

    • The purified neutrophils are washed and resuspended in HBSS without Ca²⁺ and Mg²⁺.

  • Aggregation Assay:

    • Neutrophils are pre-warmed to 37°C in HBSS containing Ca²⁺ and Mg²⁺.

    • The cell suspension is placed in a cuvette with a stir bar in a spectrophotometer or aggregometer.

    • A baseline optical density or light transmission is recorded.

    • The PAF analog is added, and the change in optical density/transmission, indicating cell aggregation, is monitored.

  • Desensitization Assay:

    • Neutrophils are incubated with a specific concentration of the PAF analog in HBSS without Ca²⁺ and Mg²⁺ for a short period (e.g., 5 minutes) at 37°C.

    • The cells are then challenged with a second, higher concentration of the same or a different agonist in the presence of Ca²⁺ and Mg²⁺.

    • The aggregation response is measured. A reduced or absent response to the second stimulus indicates desensitization.

Signaling Pathways and Structure-Activity Logic

The biological effects of PAF and its analogs are mediated through the G-protein coupled PAF receptor (PAFR).[2] Activation of the PAFR triggers a cascade of intracellular signaling events, primarily through the Gq and Gi protein pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), culminating in cellular responses like aggregation and degranulation.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_analog This compound or PAF C-16 PAFR PAF Receptor (GPCR) PAF_analog->PAFR Binding G_protein Gq / Gi PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified PAF Receptor Signaling Pathway.

The structure-activity relationship of this compound can be understood by considering the molecular interactions at the PAF receptor binding pocket. The reduced potency suggests that the ethyl group at the sn-2 position is less optimal for receptor binding and/or activation compared to the acetyl group of native PAF.

SAR_Logic start SAR Investigation of This compound structure_mod Structural Modification: - sn-2: Acetyl -> Ethyl ether start->structure_mod bio_assay Biological Assays: - Platelet Aggregation - Neutrophil Aggregation structure_mod->bio_assay quant_data Quantitative Data Collection: - Determine EC50 values bio_assay->quant_data comparison Comparison with PAF C-16 quant_data->comparison conclusion Conclusion: Reduced potency but retained agonist activity comparison->conclusion

Caption: Logical workflow for the SAR study of this compound.

Platelet_Aggregation_Workflow start Start: Rabbit Blood Collection (Citrated) centrifuge1 Low-Speed Centrifugation (150 x g, 15 min) start->centrifuge1 get_prp Collect Supernatant (PRP) centrifuge1->get_prp centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) centrifuge1->centrifuge2 adjust_platelets Adjust Platelet Count in PRP using PPP get_prp->adjust_platelets get_ppp Collect Supernatant (PPP) centrifuge2->get_ppp get_ppp->adjust_platelets aggregometry Perform Aggregometry: - Pre-warm PRP to 37°C - Add PAF analog - Record Light Transmission adjust_platelets->aggregometry analysis Data Analysis: - Calculate % Aggregation - Determine EC50 aggregometry->analysis

Caption: Experimental workflow for the platelet aggregation assay.

Conclusion

The replacement of the sn-2 acetyl group of PAF C-16 with an ethyl ether linkage in this compound significantly diminishes its potency as a platelet aggregation agonist. However, it retains its ability to activate both platelets and neutrophils, indicating that while the acetyl group is crucial for optimal receptor interaction, an ethyl ether group can still facilitate receptor binding and activation, albeit less efficiently. This detailed analysis of the structure-activity relationship of this compound provides valuable insights for the design of novel PAF receptor modulators with tailored potencies and activities for therapeutic applications.

References

Unveiling 2-O-ethyl PAF C-16: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). We delve into the historical context of its development, detailing its emergence from the broader exploration of PAF analogs aimed at elucidating structure-activity relationships. This document outlines its biological activities, focusing on its interactions with the PAF receptor and its effects on platelets and neutrophils. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to provide a clear understanding of the molecular mechanisms and experimental designs related to this compound.

Discovery and History

The discovery of this compound is rooted in the intensive investigation of Platelet-Activating Factor (PAF) that followed its structural elucidation in 1979.[1] Scientists sought to understand the precise structural requirements for PAF's potent biological activities by synthesizing and testing a wide array of analogs. The primary goal was to develop PAF receptor antagonists that could block the pro-inflammatory and thrombotic effects of endogenous PAF.

While a singular "discovery" paper for this compound is not readily apparent in the literature, its investigation appears to have emerged from research efforts in the late 1980s focused on modifying the substituent at the sn-2 position of the glycerol (B35011) backbone. Seminal work by Ostermann, Till, and Kertscher in the late 1980s and early 1990s explored a series of 2-O-modified PAF analogs, including those with an ethyl group, to probe their agonistic and antagonistic properties on platelets.[2] Their research indicated that modifications at the sn-2 position significantly influence the compound's biological activity, leading to the identification of both weak agonists and potent antagonists within this class of molecules.[2] This body of work was crucial in defining the structure-activity relationships of PAF analogs and positioned this compound as a tool for studying the PAF receptor.

Biological Activity

This compound is recognized as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. Its biological effects are primarily mediated through its interaction with this receptor, leading to a range of cellular responses, particularly in platelets and neutrophils.

Interaction with the PAF Receptor

As a PAF analog, this compound binds to the PAF receptor, but with different consequences compared to the endogenous ligand. It has been shown to inhibit the binding of the potent PAF receptor antagonist WEB 2086 with an IC50 of 21 nM, demonstrating its significant affinity for the receptor. The nature of its interaction—whether it acts as an agonist, partial agonist, or antagonist—can vary depending on the cell type and the specific biological assay being used.

Effects on Platelets

Studies on human and rabbit platelets have shown that this compound exhibits weak pro-aggregatory effects compared to PAF itself. The replacement of the acetyl group at the sn-2 position with an ethyl group significantly diminishes its potency as a platelet agonist. However, derivatives of 1-O-hexadecyl-2-O-ethyl-glycero-3-phosphoric acid have been characterized as competitive PAF antagonists in platelet aggregation assays.

Effects on Neutrophils

In contrast to its weak agonist activity on platelets, this compound has been reported to cause the aggregation of neutrophils. PAF and its analogs are known to be potent chemoattractants and activators of neutrophils, inducing responses such as migration, degranulation, and the production of reactive oxygen species. The specific effects of this compound on these various neutrophil functions warrant further detailed investigation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. This data is essential for comparing its potency and affinity with other PAF analogs and for designing future experiments.

Compound/ParameterValueCell Type/Assay ConditionReference
This compound
IC50 (vs. WEB 2086 binding)21 nMPAF Receptor Binding Assay
Related 2-O-ethyl PAF Analogs (Antagonists)
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester (KB)4.4 µmol/lPAF-induced platelet aggregation
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester (KB)10.5 µmol/lPAF-induced platelet aggregation
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester (KB)3.2 µmol/lPAF-induced human platelet aggregation
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester (KB)0.55 µmol/lPAF-induced rabbit platelet aggregation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of 1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine
PAF Receptor Binding Assay

This protocol is adapted from competitive binding assays used for PAF receptor ligands.

Objective: To determine the binding affinity of this compound for the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

  • Radiolabeled PAF ligand (e.g., [³H]PAF).

  • This compound.

  • Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a suspension of cell membranes in binding buffer.

  • In a series of tubes, add a fixed concentration of radiolabeled PAF.

  • Add increasing concentrations of unlabeled this compound (competitor).

  • Initiate the binding reaction by adding the membrane suspension.

  • Incubate at room temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Calculate the specific binding at each concentration of the competitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol is based on light transmission aggregometry.

Objective: To assess the pro-aggregatory or inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human or rabbit blood anticoagulated with citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound.

  • PAF (as an agonist).

  • Saline solution.

  • A light transmission aggregometer.

Procedure:

  • Prepare PRP and PPP by differential centrifugation of whole blood.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • To measure agonist activity, add varying concentrations of this compound to the PRP and record the change in light transmission over time.

  • To measure antagonist activity, pre-incubate the PRP with varying concentrations of this compound for a short period before adding a submaximal concentration of PAF to induce aggregation.

  • Record the aggregation curves and determine the percentage of aggregation or inhibition.

Neutrophil Aggregation Assay

Objective: To evaluate the effect of this compound on neutrophil aggregation.

Materials:

  • Freshly isolated human neutrophils.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound.

  • A microplate reader capable of measuring changes in light scattering or a specialized cell aggregation instrument.

Procedure:

  • Isolate neutrophils from whole blood using density gradient centrifugation.

  • Resuspend the neutrophils in the assay buffer to a specific concentration.

  • Add the neutrophil suspension to the wells of a microplate.

  • Add varying concentrations of this compound to the wells.

  • Monitor the change in light absorbance or transmission over time at a constant temperature with gentle shaking to promote cell-cell contact.

  • An increase in light scattering (or decrease in transmission) indicates cell aggregation.

Visualizations

The following diagrams illustrate key concepts related to this compound.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor This compound->PAFR Binds Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C Gq->PLC Activates MAPK MAPK Cascade Gi->MAPK Modulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) Ca2->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: PAF Receptor Signaling Pathway activated by this compound.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Citrated) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP Platelet-Poor Plasma (PPP) Centrifuge1->PPP Aggregometer Aggregometer Calibration (PRP=0%, PPP=100%) PRP->Aggregometer PPP->Aggregometer Incubation Incubate PRP with This compound (for antagonism studies) Aggregometer->Incubation Stimulation Add Agonist (PAF or this compound) Incubation->Stimulation Measurement Measure Light Transmission Stimulation->Measurement Curve Generate Aggregation Curve Measurement->Curve Calculation Calculate % Aggregation or % Inhibition Curve->Calculation

Caption: Experimental workflow for platelet aggregation assay.

Conclusion

This compound represents an important synthetic analog of Platelet-Activating Factor that has contributed to our understanding of PAF receptor pharmacology. While its history is intertwined with the broader exploration of PAF analogs rather than a single discovery event, its distinct biological profile as a weak platelet agonist and a neutrophil aggregator highlights the critical role of the sn-2 substituent in determining biological activity. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the fields of pharmacology, hematology, and immunology who are interested in further investigating the properties and potential applications of this compound and related compounds. Further research is warranted to fully elucidate its detailed synthesis, complete its quantitative pharmacological profile, and explore its effects on various cellular systems.

References

2-O-ethyl PAF C-16 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-O-ethyl PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF). Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, biological activity, underlying signaling mechanisms, and relevant experimental methodologies.

Core Properties and Identification

This compound, systematically known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a synthetic glycerophosphocholine. It is structurally analogous to the endogenous lipid mediator, Platelet-Activating Factor (PAF), with a key modification: an ethyl ether linkage at the sn-2 position of the glycerol (B35011) backbone, in contrast to the acetyl group in native PAF C-16.[1][2][3] This alteration significantly influences its biological activity.

Quantitative and identifying data for this compound are summarized in the table below.

ParameterValueReference
CAS Number 78858-42-1[1][4]
Molecular Formula C₂₆H₅₆NO₆P
Molecular Weight 509.70 g/mol
Formal Name 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine
Purity Typically ≥98%
Physical Form Lyophilized powder

Biological Activity and Mechanism of Action

This compound functions as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) integral to various physiological and pathological processes, including inflammation and thrombosis.

Its primary activities include:

  • PAFR Binding: It competitively inhibits the binding of PAF antagonists, such as WEB 2086, to the human PAF receptor with a reported IC₅₀ value of 21 nM.

  • Platelet Aggregation: It is an agonist in the induction of platelet aggregation in both human and rabbit platelet-rich plasma (PRP). However, it is noted to be a less potent agonist than other synthetic analogs like methylcarbamyl PAF C-16.

  • Neutrophil Activation: The compound causes the aggregation of neutrophils, a key event in the inflammatory cascade. This activity is dependent on the presence of divalent cations. In the absence of these cations, it can lead to desensitization of neutrophils to further stimulation.

The interaction of this compound with the PAFR initiates a cascade of intracellular signaling events, as depicted in the diagram below.

PAFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF_analog This compound PAFR PAF Receptor (PAFR) PAF_analog->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates response Cellular Responses (e.g., Aggregation, Inflammation) Ca_release->response MAPK_pathway MAP Kinase Pathway (ERK) PKC->MAPK_pathway Activates PKC->response MAPK_pathway->response LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregometry cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_agonist Add this compound to PRP sample Calibrate->Add_agonist Record Record Light Transmission Add_agonist->Record Curve Generate Aggregation Curve Record->Curve Calculate Determine Max Aggregation % & EC₅₀ Curve->Calculate

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16 is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike the naturally occurring PAF C-16 which has an acetyl group at the sn-2 position, this compound possesses an ethyl ether linkage. This structural modification results in altered biological activity, making it a valuable tool for investigating the physiological and pathological roles of the PAF receptor (PAFR). These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on key cellular responses, including platelet aggregation, intracellular calcium mobilization, neutrophil chemotaxis, and MAPK signaling pathways.

Biological Activity of this compound

This compound is characterized as a less potent agonist of the PAF receptor compared to other PAF analogs like methylcarbamyl PAF C-16, particularly in inducing platelet aggregation in both human and rabbit platelet-rich plasma[1]. Its interaction with neutrophils is complex; it can induce aggregation in the presence of divalent cations, while in their absence, it may lead to desensitization of the cells to subsequent stimulation[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the parent compound, PAF C-16, in various in vitro assays. This data is essential for designing dose-response experiments and for the interpretation of results.

Table 1: PAF Receptor Binding Affinity

CompoundAssay TypePreparationIC50Reference
This compoundCompetitive Ligand BindingPAF Receptor21 nM[2]

Table 2: Platelet Aggregation

CompoundSpeciesPreparationEC50/Effective ConcentrationReference
PAF C-16HumanPlatelet-Rich Plasma (PRP)Threshold dose ~100 nM[3]
PAF C-16RabbitPlateletsEC50 = 1 pM[4]
1-O-Hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl esterHuman & RabbitPlatelets in plasmaKB = 4.4 µmol/l (competitive antagonist)
1-O-Hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl esterHuman & RabbitPlatelets in plasmaKB = 10.5 µmol/l (competitive antagonist)

Table 3: Neutrophil Activation

CompoundSpeciesResponseEC50/Effective ConcentrationReference
PAF C-16BovineERK1/2 PhosphorylationEC50 = 30 nM (ERK1), 13 nM (ERK2)
PAF C-16HumanChemotaxisMaximal response at 1 µM

Table 4: Calcium Mobilization

CompoundCell TypeResponseEC50/Effective ConcentrationReference
PAF C-16Bovine Aortic Endothelial Cells45Ca2+ EffluxHalf-maximal ~10-10 M
PAF C-16Human B Lymphoblastoid CellsIncrease in [Ca2+]i10-7 to 10-11 M (dose-dependent)

Experimental Protocols

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the effect of this compound on platelet aggregation.

Materials:

  • 3.8% (w/v) Sodium Citrate (B86180) Solution

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • This compound stock solution (in appropriate solvent, e.g., ethanol)

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Assay Setup:

    • Pre-warm the aggregometer to 37°C.

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

    • Place a cuvette with 450 µL of PPP in the reference well to calibrate the instrument to 100% aggregation.

    • Place the PRP-containing cuvette in the sample well and allow it to equilibrate for at least 2 minutes with stirring.

  • Treatment and Measurement:

    • Add a small volume (e.g., 5-10 µL) of this compound at the desired final concentration to the PRP. For dose-response experiments, a range of concentrations should be tested.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

    • The aggregation is measured as the percentage increase in light transmission, with 0% being the baseline of unstimulated PRP and 100% being the light transmission through PPP.

Data Analysis:

  • The maximum percentage of aggregation is determined for each concentration of this compound.

  • For dose-response curves, plot the maximum aggregation against the logarithm of the this compound concentration to determine the EC50 value.

G Experimental Workflow: Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.8% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 10 min) Centrifuge1->Centrifuge2 Equilibrate Equilibrate PRP in Cuvette PRP->Equilibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate with PPP (100% Aggregation) PPP->Calibrate Aggregometer Pre-warm Aggregometer (37°C) Aggregometer->Calibrate Add_Compound Add this compound Equilibrate->Add_Compound Measure Record Light Transmission Add_Compound->Measure Plot Plot Dose-Response Curve Measure->Plot EC50 Determine EC50 Plot->EC50

Workflow for Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cell line expressing PAF receptor (e.g., HEK293-PAFR, neutrophils)

  • Cell culture medium

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture cells to the appropriate confluency.

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay Measurement:

    • Place the plate containing the dye-loaded cells into the fluorometric plate reader pre-warmed to 37°C.

    • Measure the baseline fluorescence for a short period. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

    • Add this compound at the desired concentration to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in [Ca2+]i.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the [Ca2+]i.

    • For Fluo-4, the change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is used to represent the change in [Ca2+]i.

    • Plot the change in [Ca2+]i over time. The peak response is used for constructing dose-response curves to determine the EC50 value.

Neutrophil Chemotaxis Assay

This protocol describes a Boyden chamber assay to assess the chemotactic effect of this compound on neutrophils.

Materials:

  • Human neutrophils, freshly isolated from whole blood

  • RPMI-1640 medium with 0.5% BSA

  • This compound

  • Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.

    • Resuspend the isolated neutrophils in RPMI-1640 with 0.5% BSA at a concentration of 1-2 x 106 cells/mL.

  • Chemotaxis Assay:

    • Prepare various concentrations of this compound in RPMI-1640 with 0.5% BSA.

    • Add the this compound solutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.

    • Place the polycarbonate filter over the lower wells.

    • Add the neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the filter.

    • Scrape the non-migrated cells from the top surface of the filter.

    • Fix and stain the migrated cells on the bottom surface of the filter using a staining solution like Diff-Quik.

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

Data Analysis:

  • Express the results as the average number of migrated cells per high-power field.

  • Construct a dose-response curve by plotting the number of migrated cells against the concentration of this compound to determine the EC50 for chemotaxis.

MAPK (ERK1/2) Phosphorylation Assay

This protocol uses Western blotting to detect the phosphorylation of ERK1/2 in response to this compound.

Materials:

  • Cell line expressing PAF receptor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation and Lysis:

    • Culture cells to near confluency and serum-starve for 4-6 hours.

    • Stimulate the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes). Include an unstimulated control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the fold-change in phosphorylation relative to the unstimulated control against the concentration of this compound.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the key signaling pathway activated by PAF receptor agonists and the logical flow of the described in vitro experiments.

G PAF Receptor Signaling Pathway PAF_analog This compound PAFR PAF Receptor (GPCR) PAF_analog->PAFR Gq Gαq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Responses (Platelet Aggregation, Chemotaxis) Ca_release->Cellular_response MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade MAPK_cascade->Cellular_response

PAF Receptor Signaling Cascade.

G Logical Flow of In Vitro Experiments Compound This compound Receptor_Binding Receptor Binding Assay (IC50) Compound->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays Compound->Cell_Based_Assays Mechanism Elucidation of Mechanism of Action Receptor_Binding->Mechanism Platelet_Agg Platelet Aggregation (EC50) Cell_Based_Assays->Platelet_Agg Calcium_Mob Calcium Mobilization (EC50) Cell_Based_Assays->Calcium_Mob Neutrophil_Chem Neutrophil Chemotaxis (EC50) Cell_Based_Assays->Neutrophil_Chem Signaling_Assay Downstream Signaling Assay Cell_Based_Assays->Signaling_Assay Platelet_Agg->Mechanism Calcium_Mob->Mechanism Neutrophil_Chem->Mechanism MAPK_Phos MAPK Phosphorylation (Western Blot) Signaling_Assay->MAPK_Phos MAPK_Phos->Mechanism

References

Application Notes and Protocols for 2-O-ethyl PAF C-16 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-O-ethyl PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), in platelet aggregation assays. This document outlines its mechanism of action, presents relevant quantitative data, and offers detailed experimental protocols and workflows.

Introduction

This compound (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine) is a structural analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Due to the replacement of the acetyl group at the sn-2 position with an ethyl group, this compound exhibits modified biological activity. It acts as a competitive ligand for the PAF receptor (PAF-R) and can function as either a weak agonist or a competitive antagonist, depending on the experimental context and the specific endpoints being measured. This dual activity makes it a valuable tool for studying PAF-R signaling and for screening potential anti-platelet therapeutics.

Mechanism of Action

This compound interacts with the PAF receptor, a G-protein coupled receptor (GPCR), on the surface of platelets. The downstream signaling cascade is initiated upon receptor binding, although the potency of activation is attenuated compared to native PAF C-16. As an antagonist, it competitively blocks the binding of more potent agonists like PAF C-16, thereby inhibiting platelet activation and aggregation. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.

Data Presentation

The following table summarizes the available quantitative data for this compound and related analogs in platelet function studies.

CompoundAssayTargetKey FindingsReference
This compoundRadioligand Binding AssayPAF ReceptorCompetitive ligand, inhibits binding of WEB 2086 with an IC50 of 21 nM .[1]
This compoundPlatelet AggregationPlatelets (human, rabbit)Less potent agonist than methylcarbamyl PAF C-16.
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl esterPAF-induced Platelet AggregationPAF ReceptorSelective competitive antagonist. KB = 4.4 µmol/l .[2]
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl esterPAF-induced Platelet AggregationPAF ReceptorSelective competitive antagonist. KB = 10.5 µmol/l .[2]

Experimental Protocols

The following protocols are based on the principles of light transmission aggregometry (LTA), the gold-standard for in vitro platelet aggregation studies.

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the isolation of platelets for aggregation assays.

Materials:

Procedure:

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), using a serological pipette and transfer it to a fresh polypropylene tube.

  • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at 1500-2000 x g for 15 minutes at room temperature.

  • Collect the supernatant (PPP) and store it in a separate tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.

Protocol 2: Platelet Aggregation Assay using this compound as an Agonist

This protocol is for determining the agonistic activity of this compound.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • This compound stock solution (in an appropriate solvent, e.g., ethanol (B145695) or DMSO)

  • Saline or appropriate buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • Pre-warm the PRP and PPP to 37°C.

  • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

  • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes at 37°C with stirring.

  • Add 50 µL of varying concentrations of this compound to the PRP to initiate aggregation. A solvent control should also be run.

  • Record the change in light transmission for at least 5 minutes to obtain the aggregation curve.

  • Analyze the data to determine the maximal aggregation and the EC50 value (the concentration that elicits 50% of the maximal response).

Protocol 3: Platelet Aggregation Inhibition Assay using this compound as an Antagonist

This protocol is for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • This compound stock solution

  • PAF C-16 (agonist) stock solution

  • Saline or appropriate buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • Follow steps 1-3 from Protocol 2 to prepare the aggregometer and PRP samples.

  • Add 50 µL of varying concentrations of this compound (or vehicle control) to the PRP in the cuvette.

  • Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a fixed, submaximal concentration of PAF C-16.

  • Record the aggregation curve for at least 5 minutes.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (PAF C-16 alone).

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the PAF C-16-induced aggregation).

Visualizations

Signaling Pathway of PAF and its Analog, this compound, in Platelets

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF_Analogue PAF / this compound PAF_Receptor PAF Receptor (GPCR) PAF_Analogue->PAF_Receptor Gq Gq Protein PAF_Receptor->Gq PLC Phospholipase C-β (PLC-β) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca2->Platelet_Activation PKC->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation

Caption: PAF signaling cascade in platelets.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (200g, 15 min) to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation 3. Further Centrifugation (1500g, 15 min) to obtain PPP PRP_Preparation->PPP_Preparation Calibration 4. Aggregometer Calibration (0% with PRP, 100% with PPP) PRP_Preparation->Calibration PPP_Preparation->Calibration Incubation 5. PRP Incubation (37°C) Calibration->Incubation Addition 6. Add this compound (as agonist or antagonist) Incubation->Addition Agonist_Addition 7. Add PAF C-16 (for antagonist assay) Addition->Agonist_Addition if antagonist Measurement 8. Measure Light Transmission Addition->Measurement if agonist Agonist_Addition->Measurement Data_Recording 9. Record Aggregation Curve Measurement->Data_Recording Calculation 10. Calculate % Aggregation/ % Inhibition, EC50/IC50 Data_Recording->Calculation

Caption: Workflow for platelet aggregation assays.

References

Application Notes and Protocols for Neutrophil Activation Assay with 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are key effector cells of the innate immune system, playing a critical role in the first line of defense against pathogens. Their activation is a tightly regulated process involving chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Platelet-Activating Factor (PAF) is a potent phospholipid mediator that elicits a range of biological responses, including the activation and aggregation of neutrophils.[1] 2-O-ethyl PAF C-16 is a synthetic, non-hydrolyzable analog of PAF, making it a valuable tool for studying the specific and sustained activation of neutrophils through the PAF receptor (PAFR) without the complication of enzymatic degradation.[2]

This document provides detailed protocols for a neutrophil activation assay using this compound, focusing on two key activation markers: elastase release (a measure of degranulation) and intracellular calcium mobilization.

Principle of Action

This compound, like endogenous PAF, binds to the G-protein coupled PAF receptor on the surface of neutrophils. This binding initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including the release of granular contents, such as elastase, and an increase in intracellular calcium concentration, which are hallmark indicators of neutrophil activation.[3]

Signaling Pathway of PAF-Induced Neutrophil Activation

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_analog This compound PAFR PAF Receptor (PAFR) PAF_analog->PAFR G_protein Gq/11 PAFR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Ca²⁺ Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Activation Neutrophil Activation (Degranulation, etc.) Ca_ion->Activation PKC->Activation

Caption: PAF receptor signaling cascade in neutrophils.

Experimental Workflow for Neutrophil Activation Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_degranulation Degranulation Assay cluster_calcium Calcium Mobilization Assay neutrophil_isolation Isolate Human Neutrophils (e.g., Ficoll-Paque gradient) cell_counting Count Cells and Adjust Concentration neutrophil_isolation->cell_counting assay_setup Aliquot Neutrophils into 96-well Plate cell_counting->assay_setup stimulant_addition Add this compound (and controls) assay_setup->stimulant_addition incubation Incubate at 37°C stimulant_addition->incubation centrifugation_degran Centrifuge Plate incubation->centrifugation_degran For Degranulation dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fura-2 AM) incubation->dye_loading Alternative Endpoint supernatant_collection Collect Supernatant centrifugation_degran->supernatant_collection elastase_assay Measure Elastase Activity (Fluorometric/Colorimetric) supernatant_collection->elastase_assay data_analysis Data Analysis and Interpretation elastase_assay->data_analysis measurement_calcium Measure Fluorescence Ratio (e.g., 340/380 nm) dye_loading->measurement_calcium measurement_calcium->data_analysis

Caption: Workflow for neutrophil activation assays.

Quantitative Data Summary

The following table summarizes the conditions for neutrophil activation and desensitization by this compound, based on published literature. It is important to note that this analog can induce both activation and a state of unresponsiveness (desensitization) to subsequent stimulation.[4]

ParameterConditionObservationReference
Neutrophil Aggregation Incubation with this compound in the presence of divalent cations (Ca²⁺ and Mg²⁺).Induces neutrophil aggregation.[4]
Neutrophil Desensitization to Aggregation Pre-incubation with this compound for 1-5 minutes in the absence of divalent cations.Cells do not aggregate upon subsequent exposure to the analog and divalent cations.
Neutrophil Degranulation (Elastase Release) Incubation with this compound in the presence of cytochalasin B.Induces degranulation.
Neutrophil Desensitization to Degranulation Pre-incubation with this compound for 5 minutes in the absence of cytochalasin B.Cells do not degranulate upon subsequent exposure to the analog and cytochalasin B.

Detailed Experimental Protocols

Isolation of Human Neutrophils

Materials:

  • Anticoagulated (e.g., with ACD or heparin) whole human blood

  • Dextran (B179266) solution (e.g., 6% in saline)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • HBSS with Ca²⁺/Mg²⁺

  • Red Blood Cell Lysis Buffer

  • Sterile conical tubes (15 mL and 50 mL)

  • Centrifuge

Protocol:

  • Mix whole blood with dextran solution at a 4:1 ratio.

  • Allow erythrocytes to sediment at room temperature for 30-45 minutes.

  • Carefully layer the leukocyte-rich plasma onto Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layers, leaving the neutrophil-erythrocyte pellet.

  • Resuspend the pellet and lyse the remaining red blood cells using a hypotonic lysis buffer.

  • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the purified neutrophils in HBSS with Ca²⁺/Mg²⁺ to the desired concentration (typically 1-5 x 10⁶ cells/mL).

  • Assess cell viability using Trypan Blue exclusion (should be >95%).

Neutrophil Degranulation Assay (Elastase Release)

Materials:

  • Isolated human neutrophils

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Cytochalasin B

  • Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Pre-treat neutrophils with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. This step is required for PAF-induced degranulation.

  • Add 100 µL of the pre-treated neutrophil suspension to each well of a 96-well plate.

  • Add various concentrations of this compound to the wells. Include a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., fMLP).

  • Incubate the plate at 37°C for 15-30 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the elastase substrate to each well.

  • Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Calculate the amount of elastase released relative to a total lysis control (neutrophils treated with a detergent like Triton X-100).

Intracellular Calcium Mobilization Assay

Materials:

  • Isolated human neutrophils

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS with and without Ca²⁺/Mg²⁺

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Protocol:

  • Resuspend neutrophils in HBSS without Ca²⁺/Mg²⁺.

  • Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without Ca²⁺/Mg²⁺ to remove extracellular dye.

  • Resuspend the cells in HBSS with Ca²⁺/Mg²⁺ and aliquot into a 96-well black, clear-bottom plate.

  • Place the plate in a fluorescence microplate reader and measure the baseline fluorescence.

  • Inject this compound at various concentrations and immediately begin kinetic measurement of fluorescence. For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm.

  • Continue recording for several minutes to capture the transient calcium flux.

  • Analyze the data by calculating the change in fluorescence intensity or ratio over time.

Conclusion

This compound is a stable and effective agonist for inducing neutrophil activation through the PAF receptor. The provided protocols for measuring elastase release and intracellular calcium mobilization offer robust methods for studying the effects of this compound and for screening potential modulators of PAF-mediated neutrophil responses. The ability of this analog to also induce desensitization provides a valuable tool for investigating the mechanisms of receptor regulation in neutrophils.

References

Preparation of 2-O-ethyl PAF C-16 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine). This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and neurotransmission.[1][2] As a competitive ligand for the PAF receptor (PAFR), this compound is a valuable tool in studying PAF signaling pathways and for the development of novel therapeutics targeting these pathways.[3][4] Proper preparation and storage of the stock solution are critical for ensuring its stability and obtaining reliable and reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂₆H₅₆NO₆P[2]
Molecular Weight 509.7 g/mol
Purity ≥98%
Formulation Lyophilized powder
Solubility in Ethanol (B145695) >10 mg/mL
Solubility in PBS (pH 7.2) >11 mg/mL
Solubility in DMF >125 µg/mL
Solubility in DMSO <20 µg/mL (Note: Some sources suggest higher solubility, a small-scale test is recommended)
Storage (Powder) -20°C for ≥ 4 years
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for preparing a this compound stock solution. The compound is available as a lyophilized powder.

Materials
  • This compound (lyophilized powder)

  • Anhydrous ethanol (≥99.5%) or Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Pipette and sterile, chemical-resistant pipette tips

Equipment
  • Vortex mixer

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Ethanol

This protocol is suitable for experiments where an organic solvent is acceptable.

  • Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a fume hood, carefully weigh the desired amount of the lyophilized powder. For a 10 mg/mL stock solution, you will need 10 mg of the compound.

  • Reconstitution: Add the appropriate volume of anhydrous ethanol to the vial. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of ethanol.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)

This protocol is suitable for direct use in many biological assays.

  • Acclimatization: Allow the vial of lyophilized this compound to come to room temperature.

  • Weighing: Carefully weigh the desired amount of the lyophilized powder in a fume hood.

  • Reconstitution: Add the appropriate volume of sterile PBS (pH 7.2) to the powder. To prepare a 10 mg/mL solution, add 1 mL of PBS for every 10 mg of compound.

  • Dissolution: Securely cap the vial and vortex until the compound is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -20°C for short-term use or at -80°C for extended stability.

Note on DMSO Solubility: While some sources indicate that this compound is "typically soluble in DMSO", specific data suggests very low solubility (<20 µg/mL). If DMSO is the required solvent, it is crucial to perform a small-scale solubility test before preparing a larger stock solution.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound Powder acclimate Acclimate Vial to Room Temperature start->acclimate weigh Weigh Desired Amount of Powder acclimate->weigh add_solvent Add Appropriate Solvent (Ethanol or PBS) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End: Ready for Experimental Use store->end_node

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Overview

This compound, as a PAF analog, is expected to act through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Upon binding, it can initiate a cascade of intracellular signaling events.

paf_analog This compound pafr PAF Receptor (PAFR) (GPCR) paf_analog->pafr Binds to g_protein Gq/11 Protein Activation pafr->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Intracellular Ca²⁺ Release ip3->ca_release cellular_response Downstream Cellular Responses (e.g., Platelet Aggregation, Inflammation) pkc->cellular_response ca_release->cellular_response

Caption: Simplified PAF receptor signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and neutrophil activation.[1][2] Structurally, it features an ethyl ether linkage at the sn-2 position of the glycerol (B35011) backbone, which confers distinct biological activities compared to the natural PAF C-16. These application notes provide detailed information on the recommended solvents, storage conditions, and experimental protocols for the effective use of this compound in research settings.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for its biological activity and the reproducibility of experimental results. The choice of solvent will depend on the specific application, whether for in vitro cell-based assays or in vivo administration.

Table 1: Solubility of this compound in Various Solvents [1]

SolventSolubilityNotes
Ethanol (B145695)>10 mg/mLSuitable for preparing concentrated stock solutions.
PBS (pH 7.2)>11 mg/mLCan be used for preparing working solutions for aqueous-based assays.
DMF>125 µg/mLAn alternative organic solvent for stock solutions.
DMSO<20 µg/mLNot a recommended primary solvent due to low solubility.

Storage and Stability:

For long-term storage, this compound should be stored as a lyophilized powder at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Stock solutions in organic solvents can be stored at -80°C for up to six months. It is recommended to prepare fresh aqueous working solutions daily.

Experimental Protocols

The following are detailed protocols for common applications of this compound. These protocols are based on established methods for PAF and its analogs and should be optimized for specific experimental conditions.

Preparation of Stock and Working Solutions

Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound.

Materials:

  • This compound (lyophilized powder)

  • Ethanol (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

Protocol:

  • Stock Solution (1 mg/mL in Ethanol): a. Allow the lyophilized this compound to equilibrate to room temperature before opening the vial. b. Aseptically add the appropriate volume of anhydrous ethanol to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of ethanol to 1 mg of the compound. c. Vortex briefly to ensure complete dissolution. d. Store the stock solution in a tightly sealed amber glass vial at -80°C.

  • Working Solution (in PBS): a. Thaw the stock solution on ice. b. Perform serial dilutions of the stock solution into sterile PBS (pH 7.2) to achieve the desired final concentration for your experiment. c. It is crucial to ensure that the final concentration of the organic solvent (ethanol) in the assay is minimal (typically <0.1%) to avoid solvent-induced artifacts. d. Prepare fresh working solutions for each experiment and do not store aqueous solutions for more than one day.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation using light transmission aggregometry. This method is adapted from general protocols for platelet aggregation assays.

Materials:

  • Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound working solutions

  • Platelet aggregometer

  • Siliconized glass cuvettes with stir bars

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 194 x g for 18 minutes at room temperature with the brake off to obtain PRP. c. Carefully transfer the supernatant (PRP) to a polypropylene tube. d. Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL with PPP if necessary.

  • Platelet Aggregation Measurement: a. Pre-warm the PRP to 37°C for 10 minutes. b. Pipette 450 µL of PRP into a siliconized glass cuvette containing a stir bar. c. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes with stirring (900 rpm). d. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP. e. Add 50 µL of the this compound working solution to the cuvette to achieve the desired final concentration. f. Record the change in light transmission for at least 5 minutes. The increase in light transmission corresponds to platelet aggregation.

In Vitro Neutrophil Aggregation Assay

Objective: To assess the ability of this compound to induce neutrophil aggregation, which can be measured by changes in light transmission or by flow cytometry.

Materials:

  • Isolated human neutrophils

  • This compound working solutions

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Spectrophotometer or flow cytometer

Protocol:

  • Isolation of Human Neutrophils: a. Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., using PolymorphPrep™). b. Wash the isolated neutrophils with HBSS without Ca²⁺ and Mg²⁺ and resuspend them in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

  • Neutrophil Aggregation Measurement (Spectrophotometric Method): a. Add 500 µL of the neutrophil suspension to a cuvette with a small stir bar. b. Place the cuvette in a spectrophotometer equipped with a temperature-controlled cuvette holder at 37°C and a stirring device. c. Record the baseline absorbance at 600 nm. d. Add the desired concentration of this compound to the cuvette and continuously record the change in absorbance for 10-15 minutes. A decrease in absorbance indicates cell aggregation.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

This compound, as a PAF analog, is expected to exert its biological effects through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Activation of PAFR can trigger multiple downstream signaling cascades.

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF_Analog This compound PAFR PAF Receptor (GPCR) PAF_Analog->PAFR Binds Gq Gαq PAFR->Gq Activates Gi Gαi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) Ca2->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response

Caption: PAF Receptor Signaling Cascade.

Experimental Workflow for In Vitro Platelet Aggregation Assay

The following diagram illustrates the key steps in performing a platelet aggregation assay with this compound.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifugation1 2. Centrifugation (194 x g, 18 min) Blood_Collection->Centrifugation1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Isolation Centrifugation2 4. Further Centrifugation of Remainder (1465 x g, 20 min) PRP_Isolation->Centrifugation2 Equilibration 6. Equilibrate PRP in Aggregometer (37°C, with stirring) PRP_Isolation->Equilibration PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifugation2->PPP_Isolation Baseline 7. Set Baseline (0% with PRP, 100% with PPP) PPP_Isolation->Baseline Equilibration->Baseline Stimulation 8. Add this compound Baseline->Stimulation Data_Acquisition 9. Record Light Transmission Stimulation->Data_Acquisition Analysis 10. Analyze Aggregation Curve Data_Acquisition->Analysis

Caption: Platelet Aggregation Assay Workflow.

References

In Vivo Applications of 2-O-ethyl PAF C-16 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16, a synthetic analog of the potent lipid mediator Platelet-Activating Factor (PAF) C-16, is a subject of growing interest in biomedical research. While extensive in vivo data specifically for the 2-O-ethyl analog remains emerging, its structural similarity to the well-characterized PAF C-16 suggests potential applications in animal models of inflammation, thrombosis, and vascular biology. PAF C-16 is known to be a potent mediator in various pathological processes, including inflammation, asthma, and allergies[1]. It exerts its effects through the PAF receptor (PAFR), a G-protein coupled receptor, activating downstream signaling cascades[2].

These application notes provide a comprehensive guide for researchers interested in investigating the in vivo effects of this compound. The protocols are primarily based on established methodologies for PAF C-16 and are intended to serve as a robust starting point for designing and executing animal studies with its 2-O-ethyl analog.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using the closely related compound, PAF C-16. These values can be used as a reference for dose-range finding studies with this compound.

Table 1: In Vivo Dose-Response of PAF C-16 in Rats

Animal ModelParameter MeasuredRoute of AdministrationDose RangeObserved EffectReference
Anesthetized Male Wistar RatsRenal Blood FlowIntra-arterial (renal)0.5 - 25 ng/kg6-15% increase[3]
Anesthetized Male Wistar RatsSystemic Blood PressureIntra-arterial (renal)0.5 - 25 ng/kg2-64 mmHg decrease[3]
RatsSerum IL-6 ActivityIntravenous2 - 4 µg/kgDose-dependent increase[4]

Signaling Pathways

PAF and its analogs exert their biological effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events. The following diagram illustrates the canonical PAF signaling pathway, which is the presumed mechanism of action for this compound.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activation Response Cellular Responses (Inflammation, Platelet Aggregation, etc.) MAPK->Response PAF This compound PAF->PAFR Binding

Caption: Presumed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for investigating the in vivo effects of this compound in common animal models of inflammation and thrombosis.

Protocol 1: Mouse Model of Paw Edema

This protocol is adapted from established methods for inducing paw edema and can be used to assess the pro- or anti-inflammatory effects of this compound.

Objective: To evaluate the effect of this compound on inflammation-induced paw edema in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 0.1% BSA)

  • Inflammatory agent (e.g., 1% Carrageenan solution in sterile saline)

  • Male or female mice (e.g., C57BL/6, 8-10 weeks old)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent and dilute to the desired final concentrations with the vehicle.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control with a known anti-inflammatory drug).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous) at a specified time before the inflammatory challenge.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline measurement. Compare the mean paw edema between the different treatment groups.

Paw_Edema_Workflow A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Drug Administration (this compound or Vehicle) B->C D Carrageenan Injection (Induction of Edema) C->D E Paw Volume Measurement (Multiple Time Points) D->E F Data Analysis E->F

Caption: Experimental workflow for the mouse paw edema model.

Protocol 2: Rabbit Model of Platelet Aggregation and Thrombocytopenia

This protocol is designed to investigate the effects of this compound on platelet function in vivo, leveraging the known pro-aggregatory properties of PAF analogs.

Objective: To assess the in vivo effects of this compound on platelet count and aggregation in rabbits.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 0.1% BSA)

  • Male or female New Zealand white rabbits

  • Anesthetic (e.g., ketamine/xylazine)

  • Catheters for intravenous administration and blood collection

  • Anticoagulant (e.g., acid-citrate-dextrose)

  • Automated hematology analyzer

  • Platelet aggregometer

Procedure:

  • Animal Preparation: Anesthetize the rabbit and place catheters in the marginal ear vein for infusion and the central ear artery for blood sampling.

  • Baseline Blood Sample: Collect a baseline blood sample into an anticoagulant for a complete blood count (CBC) and platelet aggregation studies.

  • Drug Infusion: Infuse this compound or vehicle intravenously over a defined period.

  • Blood Sampling: Collect blood samples at various time points during and after the infusion (e.g., 5, 15, 30, 60 minutes).

  • Platelet Count: Determine the platelet count in each blood sample using an automated hematology analyzer to assess for thrombocytopenia.

  • Ex Vivo Platelet Aggregation: Prepare platelet-rich plasma (PRP) from the collected blood samples. Perform platelet aggregation studies using a platelet aggregometer with various agonists (e.g., ADP, collagen) to assess for changes in platelet reactivity.

  • Data Analysis: Plot the change in platelet count over time for each treatment group. Compare the platelet aggregation responses between groups.

Platelet_Aggregation_Workflow A Rabbit Anesthesia and Catheterization B Baseline Blood Collection A->B C Intravenous Infusion (this compound or Vehicle) B->C D Serial Blood Sampling C->D E Platelet Count Measurement D->E F Ex Vivo Platelet Aggregation Assay D->F G Data Analysis E->G F->G

Caption: Workflow for in vivo platelet studies in rabbits.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the in vivo applications of this compound in animal models. While direct experimental data for this specific analog is limited, the established knowledge of PAF C-16 provides a strong basis for hypothesis-driven research. Researchers are encouraged to perform initial dose-finding studies and to adapt these protocols to their specific research questions. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying PAF Receptor Signaling with 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. As a competitive ligand for the PAF receptor (PAFR), this compound serves as a valuable tool for investigating PAF receptor signaling pathways and for the development of novel therapeutics targeting this receptor. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key cellular assays.

This compound is characterized as a less potent agonist at the PAF receptor compared to native PAF or other synthetic analogs in certain cell types, such as platelets. However, it effectively induces aggregation in neutrophils, making it a useful tool to dissect the specific downstream signaling events in these immune cells.[1][2] Its stability and well-defined chemical structure offer advantages in experimental reproducibility for studying the multifaceted roles of PAF receptor activation.

Mechanism of Action

This compound exerts its biological effects by binding to the PAF receptor, a G-protein-coupled receptor (GPCR). The PAF receptor is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and G12/13, leading to the activation of a cascade of intracellular signaling pathways.

Upon binding of an agonist like this compound, the Gq/11 pathway is typically activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a critical event in many cellular responses, including enzyme activation, gene expression, and, in the case of neutrophils, degranulation and chemotaxis. DAG, in concert with the elevated calcium levels, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, further propagating the cellular response.

The activation of other G proteins, such as Gi/o, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Coupling to G12/13 can activate Rho GTPases, influencing the actin cytoskeleton and cell motility. The specific signaling cascade activated can be cell-type dependent, contributing to the diverse physiological effects of PAF receptor stimulation.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueCell Type/SystemReference
IC50 (vs. WEB 2086 binding)21 nMPAF Receptor[3]

Experimental Protocols

Protocol 1: In Vitro PAF Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as this compound, to the PAF receptor by measuring their ability to compete with a radiolabeled PAF receptor antagonist.

Materials:

  • HEK293T cells transiently or stably expressing the human PAF receptor

  • [3H]-WEB 2086 (radiolabeled antagonist)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation: Culture PAF receptor-expressing cells to confluency. Harvest the cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in Binding Buffer. Determine the protein concentration using a standard protein assay.

  • Binding Reaction: In a 96-well plate, add the following in order:

    • Binding Buffer

    • Increasing concentrations of unlabeled this compound or other test compounds.

    • A fixed concentration of [3H]-WEB 2086 (typically at or below its Kd).

    • Cell membrane preparation (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled PAF receptor antagonist) from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value from the resulting competition curve.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration in a PAF receptor-expressing cell line or primary cells like neutrophils.

Materials:

  • Human neutrophils or a cell line expressing the PAF receptor (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

  • This compound

  • Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation or culture the chosen cell line. Resuspend the cells in HBSS without calcium and magnesium.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in HBSS containing calcium and magnesium.

  • Assay:

    • Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

    • Measure the baseline fluorescence for a short period.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time. For Fura-2, measure the emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm with excitation at ~490 nm.

  • Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). For Fluo-4, use the change in fluorescence intensity from baseline (ΔF/F0). Plot the peak response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: Neutrophil Chemotaxis Assay

This protocol assesses the ability of this compound to act as a chemoattractant for neutrophils using a modified Boyden chamber assay.

Materials:

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • This compound

  • Chemotaxis chamber (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate membrane with a suitable pore size for neutrophils (e.g., 3-5 µm)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Chamber Preparation: Add different concentrations of this compound or a control buffer to the lower wells of the chemotaxis chamber.

  • Membrane Placement: Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

  • Cell Addition: Add a suspension of isolated human neutrophils in chemotaxis buffer to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow the neutrophils to migrate through the membrane towards the chemoattractant.

  • Cell Staining and Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution.

  • Data Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Plot the average number of migrated cells against the log concentration of this compound to determine the chemotactic response.

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PAFR PAF Receptor This compound->PAFR Binds Gq Gq/11 PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: PAF Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis Cell_Isolation Isolate/Culture Target Cells (e.g., Neutrophils) Assay_Setup Set up Assay (e.g., Ca2+ Mobilization, Chemotaxis) Cell_Isolation->Assay_Setup Ligand_Prep Prepare 2-O-ethyl PAF C-16 Solutions Stimulation Stimulate Cells with This compound Ligand_Prep->Stimulation Assay_Setup->Stimulation Data_Acquisition Acquire Data (e.g., Fluorescence, Cell Count) Stimulation->Data_Acquisition Data_Processing Process Raw Data Data_Acquisition->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response Parameter_Calc Calculate EC50/IC50 Dose_Response->Parameter_Calc

Caption: Experimental Workflow for PAF Signaling.

References

Application Notes and Protocols for Cell Culture Experiments Using 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-O-ethyl PAF C-16, a synthetic analog of the bioactive lipid Platelet-Activating Factor (PAF), in various cell culture experiments. This document includes detailed protocols for assessing its cytotoxic and apoptotic effects, as well as its influence on intracellular signaling pathways.

Introduction

This compound is a homolog of Platelet-Activating Factor (PAF) and acts as a competitive ligand for the PAF receptor (PAFR)[1]. While PAF and its analogs are known to be involved in a variety of cellular processes including inflammation, platelet aggregation, and apoptosis, some ether-linked lipid analogs have demonstrated potent anticancer activities that may not be mediated by the classical PAF receptor[2]. This suggests a distinct mechanism of action for these compounds, making them intriguing candidates for cancer research and drug development.

These notes will focus on the application of this compound in cancer cell lines, with a particular emphasis on its potential as a cytotoxic and pro-apoptotic agent. The provided protocols are designed to be adaptable to a range of cancer cell types.

Data Presentation

Table 1: Cytotoxic Activity of PAF Analogs in Leukemic Cell Lines

The following table summarizes the 50% effective concentration (EC50) values for the inhibition of [3H]thymidine uptake by various PAF analogs in WEHI-3B and HL-60 leukemic cell lines. This data, from a study on closely related 2-O-methyl analogs, provides a reference for the expected potency of ether-linked lipids.

CompoundCell LineEC50 (µM)
(R)-ET-16-OCH3-GPCWEHI-3B2
(S)-ET-16-OCH3-GPCWEHI-3B2
(S)-PAFWEHI-3B15
(R)-PAFWEHI-3B>40
(R)-ET-16-OCH3-GPCHL-602
(S)-ET-16-OCH3-GPCHL-602
(S)-PAFHL-6015
(R)-PAFHL-60>40

Data extracted from a study on 2-O-methyl analogs of PAF, which are structurally similar to this compound[2].

Mandatory Visualizations

Signaling Pathway Diagram

2_O_ethyl_PAF_C16_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 2_O_ethyl_PAF_C16 This compound Target Unknown Target (Non-PAFR) 2_O_ethyl_PAF_C16->Target MEK1_2 MEK1/2 Target->MEK1_2 Activation? ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Apoptosis_Induction Apoptosis Induction ERK1_2->Apoptosis_Induction Downstream Effects

Caption: Putative signaling pathway for this compound induced apoptosis.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Seeding & Adherence Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis (MAPK/ERK Pathway) Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., WEHI-3B, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Western Blot Analysis of MAPK/ERK Signaling Pathway

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of this compound. Based on the activity of structurally similar compounds, it is hypothesized that this compound may induce cytotoxicity and apoptosis in cancer cells through a PAF receptor-independent mechanism, potentially involving the MAPK/ERK signaling pathway. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions to further elucidate the therapeutic potential of this compound.

References

Application Note: Generation of a Dose-Response Curve for the PAF Receptor Agonist 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that elicits a variety of physiological and pathological responses, including platelet aggregation, inflammation, and angiogenesis. These effects are mediated through its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). 2-O-ethyl PAF C-16 is a synthetic analog of PAF that acts as a PAFR agonist. Characterizing the potency and efficacy of such analogs is crucial for drug discovery and development. This application note provides a detailed protocol for generating a dose-response curve for this compound using a cell-based calcium mobilization assay, a common method for evaluating GPCR activation.

Principle of the Assay

The PAF receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a fluorescent calcium indicator dye. The intensity of the fluorescence signal is proportional to the concentration of intracellular Ca2+, allowing for the quantification of receptor activation in response to varying concentrations of the agonist. By measuring this response across a range of this compound concentrations, a dose-response curve can be generated to determine key pharmacological parameters such as the half-maximal effective concentration (EC50).

Signaling Pathway Diagram

PAFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand This compound PAFR PAF Receptor (GPCR) Ligand->PAFR Binds G_protein Gq Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Response PKC->Ca_Response Modulates Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Store->Ca_Response Ca²⁺ Release

Caption: PAF Receptor Gq signaling pathway.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human PAF receptor (HEK293-PAFR) or CHO-K1 cells stably expressing the human PAF receptor (CHO-PAFR).

  • Compound: this compound (powder, store at -20°C).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for the cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid (B1678239): Anion-transport inhibitor (optional, but recommended for some cell lines to prevent dye extrusion).

  • Solvent: DMSO for preparing the stock solution of this compound.

  • Equipment:

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation® 3).

    • CO2 incubator (37°C, 5% CO2).

    • Standard cell culture equipment.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture 1. Culture & Plate Cells (HEK293-PAFR) Start->Cell_Culture Dye_Loading 2. Load Cells with Fluo-4 AM Dye Cell_Culture->Dye_Loading Measurement 4. Measure Fluorescence (Baseline & Post-Injection) Dye_Loading->Measurement Compound_Prep 3. Prepare Serial Dilutions of this compound Compound_Prep->Measurement Data_Analysis 5. Analyze Data (Normalize & Curve Fit) Measurement->Data_Analysis End End (EC50 Value) Data_Analysis->End

Caption: Workflow for the calcium mobilization assay.

Step-by-Step Procedure

1. Cell Culture and Plating

1.1. Culture HEK293-PAFR cells in T-75 flasks with complete cell culture medium in a 37°C, 5% CO2 incubator. 1.2. Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin. 1.3. Resuspend the cells in fresh medium and perform a cell count. 1.4. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium. 1.5. Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

2. Reagent Preparation

2.1. Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Compound Dilution Plate: Perform serial dilutions of the 10 mM stock solution in Assay Buffer to prepare a range of concentrations (e.g., from 100 µM to 0.1 nM). These will be the 2X final concentrations. A suggested 8-point dilution series could be: 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM, 0.02 nM, and a vehicle control (Assay Buffer with 0.1% DMSO). 2.3. Dye Loading Solution: Prepare the Fluo-4 AM loading solution in Assay Buffer according to the manufacturer's instructions. If using, add probenecid to this solution at a final concentration of 2.5 mM.

3. Calcium Assay Protocol

3.1. Dye Loading: 3.1.1. On the day of the assay, gently remove the culture medium from the cell plate. 3.1.2. Add 100 µL of the Fluo-4 AM loading solution to each well. 3.1.3. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light. 3.2. Fluorescence Measurement: 3.2.1. Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm). 3.2.2. Program the instrument to read a baseline fluorescence for 15-20 seconds. 3.2.3. Program the instrument to automatically inject 100 µL of the 2X compound dilutions from the dilution plate into the corresponding wells of the cell plate. 3.2.4. Continue to measure the fluorescence signal for at least 60-90 seconds post-injection to capture the peak response.

4. Data Analysis

4.1. For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence signal achieved after compound addition. 4.2. Normalize the data by setting the response from the vehicle control wells to 0% and the response from the highest concentration of this compound (or a known potent PAF agonist as a positive control) to 100%. 4.3. Plot the normalized response against the logarithm of the agonist concentration. 4.4. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software (e.g., GraphPad Prism, R). The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) 4.5. From the curve fit, determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Data Presentation

Table 1: Sample Dose-Response Data for this compound

Concentration (nM)Log ConcentrationNormalized Response (%) (Mean ± SD, n=3)
0 (Vehicle)N/A0.0 ± 1.5
0.1-104.2 ± 2.1
1-915.5 ± 3.5
10-848.9 ± 4.2
100-785.1 ± 5.1
1000-698.2 ± 3.8
10000-5100.0 ± 2.9

Table 2: Calculated Pharmacological Parameters

ParameterValue
EC50 10.5 nM
Hill Slope 1.1
Top Plateau 100.2%
Bottom Plateau -0.5%
Conclusion

This protocol provides a robust and reproducible method for generating a dose-response curve for the PAF analog this compound. By quantifying the intracellular calcium mobilization in PAFR-expressing cells, researchers can accurately determine the potency (EC50) of this and other related compounds, facilitating structure-activity relationship studies and the identification of novel therapeutic agents targeting the PAF signaling pathway.

Application Notes and Protocols: Investigating the Effects of 2-O-ethyl PAF C-16 on Platelet Function using Light Transmission Aggregometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid that plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis. Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

This document provides detailed application notes and protocols for studying the effects of 2-O-ethyl PAF C-16 , a synthetic analog of PAF, on platelet aggregation using LTA. Contrary to what its structural similarity to PAF might suggest, scientific literature indicates that modification at the sn-2 position of the glycerol (B35011) backbone, such as the substitution of the acetyl group with an ethyl group, significantly diminishes or abolishes its agonistic activity. In fact, several 2-O-ethyl PAF analogs have been shown to act as competitive antagonists of the PAF receptor, inhibiting PAF-induced platelet aggregation.[1][2][3]

Therefore, these protocols are designed to assess the inhibitory potential of this compound on platelet aggregation induced by the natural agonist, PAF C-16.

Core Principles of Light Transmission Aggregometry

LTA operates on the principle that a suspension of platelets in plasma (platelet-rich plasma, PRP) is turbid and allows limited light to pass through. When a platelet agonist is added, platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the sample, allowing more light to be transmitted. An aggregometer measures this change in light transmission over time, generating an aggregation curve. The maximum aggregation is expressed as a percentage relative to a platelet-poor plasma (PPP) sample, which is considered to represent 100% light transmission.

Experimental Protocols

This section details the necessary protocols for preparing reagents and performing LTA to evaluate the inhibitory effects of this compound.

Materials and Reagents
  • Agonist: Platelet-Activating Factor C-16 (PAF C-16)

  • Inhibitor: this compound (1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphocholine)

  • Anticoagulant: 3.2% (0.109 M) Sodium Citrate (B86180)

  • Solvent for PAF analogs: Ethanol or Dimethyl Sulfoxide (DMSO)

  • Saline: 0.9% NaCl

  • Whole Blood: Freshly drawn from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.

  • Equipment:

    • Light Transmission Aggregometer

    • Centrifuge

    • Pipettes

    • Aggregometer cuvettes with stir bars

    • Water bath at 37°C

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Mix gently by inversion.

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. The supernatant is the PRP. Carefully aspirate the PRP and transfer it to a separate tube.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the remaining cellular components. The supernatant is the PPP.

  • Platelet Count Adjustment (Optional but Recommended): For standardization, the platelet count in the PRP can be adjusted to a specific range (e.g., 200-300 x 10^9/L) by diluting with PPP if necessary.

Preparation of Reagents
  • PAF C-16 Stock Solution (Agonist): Prepare a stock solution of PAF C-16 in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1 mM). Further dilute in saline to create working solutions.

  • This compound Stock Solution (Inhibitor): Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mM). Prepare a series of dilutions in saline to be tested for inhibitory activity.

LTA Protocol for Assessing Inhibition
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette the required volume of PRP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate channel of the aggregometer and set this as the 0% aggregation baseline.

    • Pipette the same volume of PPP into another cuvette and place it in the aggregometer. Set this as the 100% aggregation baseline.

  • Inhibition Assay:

    • Pipette PRP into a cuvette.

    • Add a small volume (e.g., 5-10 µL) of the this compound solution at the desired final concentration.

    • Incubate the mixture for a defined period (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the PAF C-16 agonist at a concentration known to induce a sub-maximal aggregation (e.g., the EC50 concentration, which is the concentration that produces 50% of the maximal response).

    • Record the aggregation curve for a set duration (e.g., 5-10 minutes).

  • Controls:

    • Positive Control: PRP + Saline (instead of inhibitor) + PAF C-16 agonist. This will show the uninhibited aggregation response.

    • Negative Control: PRP + Saline (instead of inhibitor and agonist). This should show no aggregation.

    • Vehicle Control: PRP + Solvent for this compound + PAF C-16 agonist. This is to ensure the solvent itself does not affect aggregation.

Data Presentation

The following tables summarize the expected data from LTA experiments investigating the inhibitory effects of this compound.

Table 1: Dose-Response of PAF C-16 Induced Platelet Aggregation

PAF C-16 Concentration (nM)Maximum Aggregation (%)
0.15 ± 2
125 ± 5
1060 ± 8
10085 ± 7
100088 ± 6

Note: These are representative values. The actual EC50 should be determined experimentally.

Table 2: Inhibition of PAF C-16 Induced Aggregation by this compound

Assumes a constant sub-maximal concentration of PAF C-16 (e.g., 10 nM)

This compound Concentration (µM)Maximum Aggregation (%)% Inhibition
0 (Control)60 ± 80
145 ± 725
520 ± 567
108 ± 387
502 ± 197

Visualizations

Experimental Workflow for Inhibition Assay

G cluster_prep Sample & Reagent Preparation cluster_lta LTA Procedure cluster_analysis Data Analysis blood Whole Blood Collection prp PRP & PPP Preparation blood->prp calibrate Calibrate Aggregometer (0% & 100%) prp->calibrate reagents Prepare PAF C-16 & this compound Solutions incubate Incubate PRP with this compound reagents->incubate add_agonist Add PAF C-16 Agonist reagents->add_agonist calibrate->incubate incubate->add_agonist record Record Aggregation add_agonist->record analyze Analyze Aggregation Curves record->analyze compare Compare with Controls analyze->compare calculate Calculate % Inhibition compare->calculate G cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation PAF PAF C-16 PAF->PAFR Binds & Activates Inhibitor This compound (Antagonist) Inhibitor->PAFR Binds & Blocks

References

Troubleshooting & Optimization

Solubility issues with 2-O-ethyl PAF C-16 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with 2-O-ethyl PAF C-16 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a concentrated stock solution, ethanol (B145695) is recommended. This compound is soluble in ethanol at a concentration of >10 mg/mL[1]. Dimethylformamide (DMF) can also be used, with a solubility of >125 µg/ml[1]. It is advisable to avoid dimethyl sulfoxide (B87167) (DMSO) as the solubility is low (<20 µg/ml)[1].

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

Yes, this compound is soluble in PBS (pH 7.2) at a concentration of >11 mg/mL[1]. However, to ensure complete dissolution and avoid precipitation, it is best practice to first prepare a concentrated stock solution in an organic solvent like ethanol and then dilute it to the final desired concentration in the aqueous buffer.

Q3: My this compound solution in PBS appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation indicates that the compound's solubility limit in the aqueous buffer has been exceeded or that it has not fully dissolved. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.

Q4: How should I store aqueous solutions of this compound?

Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, it is advisable to store the solution at 4°C for no longer than one day. For long-term storage, the compound should be stored as a lyophilized powder at -20°C[1].

Quantitative Data: Solubility Profile

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationReference
PBS (pH 7.2)>11 mg/mL
Ethanol>10 mg/mL
DMF>125 µg/mL
DMSO<20 µg/mL

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer to minimize solubility issues.

  • Prepare a Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the lyophilized powder in ethanol to a concentration of 10 mg/mL.

    • Vortex the solution until the powder is completely dissolved. This is your stock solution.

  • Prepare the Aqueous Working Solution:

    • Determine the final concentration and volume of the aqueous working solution required for your experiment.

    • Add the appropriate volume of the aqueous buffer (e.g., PBS pH 7.2) to a sterile tube.

    • While vortexing the aqueous buffer, slowly add the required volume of the ethanolic stock solution. This gradual addition with constant agitation is crucial to prevent precipitation.

    • Continue to vortex for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Troubleshooting Guide

If you encounter solubility issues with this compound in your aqueous buffer, follow this troubleshooting guide.

Issue: The aqueous solution of this compound is cloudy, has visible precipitate, or the compound appears to be sticking to the walls of the tube.

Troubleshooting_Workflow start Problem: Precipitation or Cloudiness in Aqueous Buffer check_concentration Is the final concentration below the solubility limit (>11 mg/mL in PBS)? start->check_concentration check_protocol Was the recommended protocol for preparing the aqueous solution followed? check_concentration->check_protocol Yes reduce_concentration Solution: Reduce the final concentration. check_concentration->reduce_concentration No prepare_fresh Solution: Prepare a fresh solution following the recommended protocol. check_protocol->prepare_fresh No sonicate Try sonicating the solution in a water bath for 5-10 minutes. check_protocol->sonicate Yes resolved Issue Resolved reduce_concentration->resolved prepare_fresh->resolved check_sonication Did sonication resolve the issue? sonicate->check_sonication use_alternative Consider using a different buffer system or a co-solvent if compatible with your experiment. check_sonication->use_alternative No check_sonication->resolved Yes use_alternative->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway

This compound is an analog of Platelet-Activating Factor (PAF) and is expected to act as a ligand for the PAF receptor (PAFR), a G-protein coupled receptor. The canonical signaling pathway initiated by PAFR activation is depicted below.

PAF_Signaling ligand This compound receptor PAF Receptor (PAFR) ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Induces cellular_response Cellular Responses (e.g., platelet aggregation, inflammation) pkc->cellular_response ca_release->cellular_response

Caption: Simplified PAF receptor signaling pathway.

References

2-O-ethyl PAF C-16 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and experimental use of 2-O-ethyl PAF C-16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF). It contains an ethyl group at the sn-2 position of the glycerol (B35011) backbone.[1][2] Its primary mechanism of action is as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. By binding to PAFR, it can elicit a range of cellular responses, including platelet and neutrophil aggregation.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least four years. The compound is typically supplied as a lyophilized powder.

Q3: How should I prepare stock solutions of this compound?

A3: The choice of solvent for preparing stock solutions depends on the experimental application. It is soluble in ethanol (B145695) (>10 mg/ml) and PBS (pH 7.2) (>11 mg/ml). It has lower solubility in DMSO (<20 µg/ml). For biological experiments, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid off-target effects. When preparing aqueous solutions, it is recommended to use them on the same day.

Q4: What are the key differences in activity between this compound and native PAF C-16?

A4: this compound is generally a less potent agonist than native PAF C-16 in inducing platelet aggregation. The ethyl ether linkage at the sn-2 position, in place of the acetyl group in native PAF, influences its binding affinity to the PAF receptor and subsequent signaling activity.

Data Presentation

Table 1: Stability and Storage of this compound

ParameterRecommendationStability
Storage Temperature-20°C≥ 4 years
FormLyophilized powder
Shipping TemperatureRoom temperature (continental US)

Table 2: Solubility of this compound

SolventSolubility
Ethanol>10 mg/ml
PBS (pH 7.2)>11 mg/ml
DMF>125 µg/ml
DMSO<20 µg/ml

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low biological activity observed (e.g., no platelet aggregation) Compound Degradation: Improper storage or handling. Multiple freeze-thaw cycles of stock solutions.Store the lyophilized powder at -20°C. Prepare fresh stock solutions for each experiment or aliquot single-use vials to avoid freeze-thaw cycles.
Incorrect Solvent/Solubility Issues: Compound not fully dissolved, leading to a lower effective concentration.Ensure the compound is completely dissolved in the chosen solvent. For aqueous-based assays, ensure the final solvent concentration is compatible with the biological system and does not cause precipitation.
Inactive Batch: Although rare, batch-to-batch variability can occur.Test the activity of a new batch against a known positive control for the assay (e.g., native PAF C-16). Contact the supplier if you suspect an inactive batch.
Inconsistent results between experiments Variability in Stock Solution Preparation: Inconsistent pipetting or weighing of the lyophilized powder.Use calibrated pipettes and a precision balance. Prepare a larger stock solution and aliquot for single use to ensure consistency across multiple experiments.
Cell Viability/Reactivity Issues: The cells (platelets, neutrophils) may not be healthy or responsive.Use freshly isolated cells for each experiment. Ensure proper handling and maintenance of cell viability throughout the protocol. Check the responsiveness of the cells with a known agonist.
Precipitation of the compound in aqueous buffer Low Aqueous Solubility: Exceeding the solubility limit of the compound in the assay buffer.Prepare a more concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer while vortexing to ensure proper mixing. The final organic solvent concentration should be kept low (typically <0.5%).
Unexpected or off-target effects High Solvent Concentration: The organic solvent used to dissolve the compound may have its own biological effects.Perform a solvent control experiment using the same final concentration of the solvent as in the experimental samples. Minimize the final solvent concentration in the assay.

Experimental Protocols

Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from a healthy donor into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP. c. Transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

2. Preparation of this compound Solution: a. Prepare a stock solution of this compound in ethanol or PBS (pH 7.2). b. Make serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

3. Platelet Aggregation Measurement: a. Pre-warm the PRP aliquots to 37°C for 5-10 minutes. b. Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. c. Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline. d. Add the desired concentration of this compound to the PRP cuvette with constant stirring (e.g., 1000 rpm). e. Record the change in light transmission for 5-10 minutes. Aggregation is measured as the maximum percentage change in light transmission.

Neutrophil Aggregation Assay

This protocol is a general guideline for measuring neutrophil aggregation.

1. Isolation of Neutrophils: a. Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque followed by dextran (B179266) sedimentation). b. Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

2. Preparation of this compound Solution: a. Prepare a stock solution and working dilutions of this compound as described for the platelet aggregation assay.

3. Neutrophil Aggregation Measurement: a. Pre-warm the neutrophil suspension to 37°C. b. Add the desired concentration of this compound to the neutrophil suspension in a siliconized glass cuvette with stirring. c. Monitor the change in light transmission using an aggregometer or spectrophotometer. An increase in light transmission indicates aggregation. d. Alternatively, aggregation can be assessed microscopically by observing the formation of cell clumps over time.

Mandatory Visualizations

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PAFR PAF Receptor (PAFR) This compound->PAFR Binds Gq Gαq PAFR->Gq Activates Gi Gαi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Aggregation, Inflammation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to ATP ATP ATP->AC

PAF Receptor Signaling Cascade
Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (200g) to obtain PRP Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (1500g) to obtain PPP PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count in PRP using PPP PPP_Preparation->Platelet_Adjustment Prewarming 5. Pre-warm PRP to 37°C Platelet_Adjustment->Prewarming Baseline_Setting 6. Set Baselines (0% with PRP, 100% with PPP) Prewarming->Baseline_Setting Stimulation 7. Add this compound to PRP with stirring Baseline_Setting->Stimulation Data_Acquisition 8. Record Light Transmission Stimulation->Data_Acquisition Aggregation_Calculation 9. Calculate % Aggregation Data_Acquisition->Aggregation_Calculation

Platelet Aggregation Experimental Workflow

References

Troubleshooting unexpected results in 2-O-ethyl PAF C-16 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-O-ethyl PAF C-16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from PAF C-16?

This compound is a synthetic analog of the naturally occurring Platelet-Activating Factor (PAF) C-16.[1][2] The key structural difference lies at the sn-2 position of the glycerol (B35011) backbone, where this compound has an ethyl ether linkage instead of the acetyl group found in PAF C-16.[1] This modification makes it a less potent agonist in some biological assays, such as platelet aggregation, compared to other PAF analogs.[1][2]

Q2: What is the primary mechanism of action for this compound?

Like PAF, this compound is expected to act as a ligand for the PAF receptor (PAFR), a G-protein-coupled receptor. Activation of PAFR initiates a cascade of intracellular signaling pathways. However, due to its altered structure, its binding affinity and downstream signaling may differ from that of endogenous PAF.

Q3: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C. The product is typically shipped at room temperature as a lyophilized powder. For experimental use, it is crucial to follow the solubility guidelines to ensure proper preparation of stock solutions.

Troubleshooting Guide

Issue 1: No or weak response observed in my cell-based assay.

Possible Cause 1: Suboptimal Concentration this compound is a less potent agonist than other PAF analogs for certain cellular responses, such as platelet aggregation. The concentration used may be too low to elicit a significant response.

Solution:

  • Perform a dose-response curve: Test a wide range of concentrations to determine the optimal effective concentration for your specific cell type and assay.

  • Consult literature for similar analogs: While data on this compound might be limited, examining concentrations used for other PAF analogs can provide a starting point.

Possible Cause 2: Inadequate Incubation Time The kinetics of the cellular response to a synthetic analog may differ from the natural ligand. The incubation time might be too short for the response to develop.

Solution:

  • Conduct a time-course experiment: Measure the response at multiple time points after adding this compound to identify the peak response time.

Possible Cause 3: Poor Solubility Improper dissolution of the lyophilized powder can lead to a lower effective concentration in your experiment.

Solution:

  • Follow solubility instructions carefully: Refer to the manufacturer's datasheet for appropriate solvents. For instance, solubility is generally higher in ethanol (B145695) and PBS (pH 7.2) compared to DMSO.

  • Ensure complete dissolution: Vortex thoroughly and visually inspect the solution to ensure no particulates are present before adding it to your experimental system.

Issue 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent Solubilization As mentioned above, if the compound is not fully and consistently dissolved for each experiment, the actual concentration will vary, leading to inconsistent results.

Solution:

  • Prepare a fresh stock solution for each experiment: If stability in solution is a concern, preparing a fresh stock from the lyophilized powder for each experimental run can improve consistency.

  • Use a validated solubilization protocol: Once you have established an effective method for dissolving the compound, use the exact same procedure for every experiment.

Possible Cause 2: Cell Passage Number and Health The responsiveness of cells to stimuli can change with increasing passage number and variations in cell health.

Solution:

  • Use cells within a consistent and low passage number range.

  • Monitor cell viability: Ensure that the cells are healthy and have high viability before starting the experiment.

Issue 3: Unexpected Antagonistic Effects

Possible Cause: Desensitization of Neutrophils In the absence of divalent cations, this compound has been shown to cause desensitization to aggregation in neutrophils.

Solution:

  • Ensure the presence of divalent cations: If you are studying neutrophil aggregation, make sure your experimental buffer contains appropriate concentrations of divalent cations like calcium and magnesium.

  • Consider pre-incubation effects: Be aware that pre-incubating neutrophils with this compound in cation-free media might inhibit subsequent responses.

Data and Protocols

Quantitative Data Summary
ParameterValueReference
Molecular Formula C26H56NO6P
Formula Weight 509.7 g/mol
Purity ≥98%
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Solubility Data

SolventSolubilityReference
Ethanol >10 mg/ml
PBS (pH 7.2) >11 mg/ml
DMF >125 µg/ml
DMSO <20 µg/ml
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the lyophilized powder of this compound to room temperature.

  • Based on the solubility table above, choose an appropriate solvent for your experimental needs. For many cell-based assays, ethanol or PBS (pH 7.2) are suitable choices.

  • Add the calculated volume of the solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution thoroughly for at least one minute to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, brief sonication can be applied.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Neutrophil Aggregation Assay

  • Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method.

  • Resuspend the purified neutrophils in a buffer containing divalent cations (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Adjust the cell concentration to approximately 2 x 10^6 cells/mL.

  • Pre-warm the cell suspension to 37°C.

  • Add varying concentrations of this compound to the neutrophil suspension.

  • Measure the change in light transmittance over time using an aggregometer. An increase in light transmittance indicates cell aggregation.

  • Include a positive control (e.g., a known potent PAF analog) and a vehicle control in your experiment.

Visualizations

Signaling Pathway and Experimental Workflow

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-O-ethyl_PAF_C-16 This compound PAFR PAF Receptor (PAFR) 2-O-ethyl_PAF_C-16->PAFR Binds to G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified PAF receptor signaling pathway.

Troubleshooting_Workflow Start Start: Unexpected Experimental Results Issue Issue Observed: No or Weak Response Start->Issue Variability_Issue Issue Observed: High Variability Start->Variability_Issue Antagonism_Issue Issue Observed: Unexpected Antagonism Start->Antagonism_Issue Check_Concentration Is the concentration optimal? (Perform dose-response) Issue->Check_Concentration No Check_Time Is the incubation time sufficient? (Perform time-course) Check_Concentration->Check_Time Yes Check_Solubility Is the compound fully dissolved? (Review solubilization protocol) Check_Time->Check_Solubility Yes Resolution Problem Resolved Check_Solubility->Resolution Yes Check_Cells Are the cells healthy and within a low passage number? Check_Cells->Resolution Yes Consistent_Prep Is the stock solution preparation consistent? Variability_Issue->Consistent_Prep No Consistent_Prep->Check_Cells Yes Check_Cations Are divalent cations present? (For neutrophil aggregation) Antagonism_Issue->Check_Cations No Check_Cations->Resolution Yes

Caption: Troubleshooting workflow for unexpected results.

References

Preventing non-specific binding of 2-O-ethyl PAF C-16 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding (NSB) of 2-O-ethyl PAF C-16 in various assays.

Understanding Non-Specific Binding of this compound

This compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent lipid mediator.[1] Due to its hydrophobic nature, this compound can exhibit significant non-specific binding to various surfaces in an assay, such as microplates, filter membranes, and even other proteins. This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of specific binding to the PAF receptor.

Non-specific binding is primarily driven by:

  • Hydrophobic Interactions: The lipidic structure of this compound can lead to its association with nonpolar surfaces.

  • Electrostatic Interactions: Charged moieties on the molecule can interact with charged surfaces or proteins.

The goal of optimizing any assay involving this compound is to maximize the specific binding signal while minimizing the non-specific "noise."

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high non-specific binding in my this compound assay?

High non-specific binding can stem from several factors:

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells or blotting membranes) allows for non-specific adherence of the lipid.

  • Inappropriate Labware: Standard polystyrene plates can have hydrophobic surfaces that promote lipid binding.

  • Suboptimal Buffer Composition: The pH, ionic strength, and absence of detergents in the assay buffer can contribute to non-specific interactions.

  • Excessive Concentration of this compound: Using a concentration of the labeled ligand that is too high can lead to increased non-specific binding.[2]

  • Poor Quality of Biological Reagents: Contaminating proteins in membrane preparations can be a source of non-specific binding.

Q2: What are the best blocking agents to use for a lipid-based assay?

Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. For lipid-based assays, BSA is often a good starting point as it can bind to hydrophobic surfaces and also act as a carrier protein, preventing the lipid from binding to other surfaces. It is crucial to use fatty-acid-free BSA to avoid interference with the lipid of interest.

Q3: How can I reduce the binding of this compound to my assay plates and tubes?

Consider the following strategies:

  • Use Low-Binding Labware: Whenever possible, use non-protein or low-protein binding microplates and tubes.

  • Pre-coat Surfaces: Pre-coating the wells with a blocking agent like BSA can help to passivate the surface.

  • Include a Detergent: A low concentration (typically 0.01% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay and wash buffers can help to disrupt hydrophobic interactions.

Q4: How do I determine the optimal concentration of blocking agents and detergents?

The optimal concentrations of blocking agents and detergents should be determined empirically for your specific assay. It is recommended to perform a titration experiment, testing a range of concentrations to find the condition that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting high non-specific binding in your this compound assays.

Problem Potential Cause Recommended Solution
High Background Signal Inadequate blockingOptimize the concentration of the blocking agent (e.g., 1-5% fatty-acid-free BSA). Consider trying alternative blocking agents like casein or non-fat dry milk.
Pre-treat filters or plates with a blocking agent. For filter binding assays, pre-soaking glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can reduce binding of the ligand to the filter itself.
Suboptimal assay bufferAdjust the pH of the buffer.[3]
Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM) to reduce electrostatic interactions.[3]
Add a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%).
High concentration of labeled ligandReduce the concentration of the labeled this compound to a level at or below its Kd for the receptor.
Inefficient washingIncrease the number of wash steps (e.g., from 3 to 5).
Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand while washing away non-specifically bound ligand.
Ensure the wash buffer contains a detergent if one is used in the assay buffer.
Poor Reproducibility Inconsistent sample handlingEnsure consistent incubation times and temperatures across all samples.
Use a multichannel pipette for simultaneous addition of reagents.
Pipetting errors with viscous lipid solutionsPre-rinse pipette tips with the lipid solution. Use positive displacement pipettes if necessary.
Low Specific Binding Signal Overly harsh blocking or washing conditionsReduce the concentration of the blocking agent or detergent.
Decrease the number or duration of wash steps.
Degraded this compoundStore the lipid according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light. Aliquot to avoid repeated freeze-thaw cycles.
Inactive receptor preparationPrepare fresh membrane fractions and store them properly at -80°C.

Data Presentation

Comparison of Common Blocking Agents

The effectiveness of a blocking agent can vary depending on the assay system. The following table provides a qualitative comparison of common blocking agents. For lipid-based assays, starting with fatty-acid-free BSA is recommended.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Readily available, well-characterized. Fatty-acid-free BSA is ideal for lipid assays.Can be a source of contamination if not high purity.
Non-Fat Dry Milk 1 - 5% (w/v)Inexpensive and effective for many applications.Contains a complex mixture of proteins, which can sometimes interfere with assays. May contain endogenous biotin.
Casein 0.5 - 2% (w/v)A purified milk protein, providing more consistent blocking than non-fat dry milk.Can have lower solubility than BSA.
Normal Serum 1 - 10% (v/v)Can be very effective, especially in immunoassays, by blocking non-specific binding of antibodies.Can contain endogenous molecules that may interfere with the assay. Must be from a species that does not cross-react with the antibodies used.

Experimental Protocols

Protocol: Radioligand Binding Assay for PAF Receptor

This protocol provides a general framework for a competitive radioligand binding assay using a radiolabeled form of a PAF analog (e.g., [³H]this compound) and membrane preparations from cells expressing the PAF receptor.

1. Materials and Reagents:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Fatty-Acid-Free BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radiolabeled Ligand: [³H]this compound.

  • Unlabeled Competitor: Non-radioactive this compound or PAF.

  • Membrane Preparation: Membranes from cells expressing the PAF receptor.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates (low-binding plates recommended).

  • Cell harvester and vacuum filtration system.

  • Scintillation counter and scintillation fluid.

2. Membrane Preparation:

  • Culture cells expressing the PAF receptor to a high density.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

3. Binding Assay Procedure:

  • Pre-soak the glass fiber filters in 0.3% polyethyleneimine for at least 30 minutes on ice.

  • In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: Add binding buffer, membrane preparation (e.g., 20-50 µg protein), and the radiolabeled ligand at a concentration near its Kd.

    • Non-Specific Binding (NSB): Add binding buffer, membrane preparation, the radiolabeled ligand, and a high concentration of the unlabeled competitor (e.g., 1000-fold excess over the radiolabeled ligand).

    • Competition: Add binding buffer, membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound (e.g., unlabeled this compound).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters quickly with 3-5 volumes of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC₅₀ value.

Mandatory Visualizations

PAF_Signaling_Pathway cluster_membrane Plasma Membrane PAF_Receptor PAF Receptor (GPCR) G_Proteins Gq / Gi / G12/13 PAF_Receptor->G_Proteins Activates 2_O_ethyl_PAF This compound 2_O_ethyl_PAF->PAF_Receptor Binds PLC Phospholipase C (PLC) G_Proteins->PLC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Proteins->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC->MAPK_Pathway Activates Cellular_Responses Cellular Responses (Inflammation, Aggregation, etc.) Ca_Release->Cellular_Responses MAPK_Pathway->Cellular_Responses

Caption: Simplified PAF Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Ligands, and Membranes Pre_soak_Filters Pre-soak Filters (e.g., in 0.3% PEI) Prepare_Reagents->Pre_soak_Filters Setup_Reactions Set up Total, NSB, and Competition Wells Pre_soak_Filters->Setup_Reactions Incubate Incubate to Equilibrium (e.g., 60-90 min at RT) Setup_Reactions->Incubate Filtration Rapid Filtration (Cell Harvester) Incubate->Filtration Wash Wash Filters with Ice-Cold Buffer Filtration->Wash Counting Scintillation Counting Wash->Counting Calculate_Specific_Binding Calculate Specific Binding (Total - NSB) Counting->Calculate_Specific_Binding Plot_Data Plot Data and Determine IC₅₀/Kd Calculate_Specific_Binding->Plot_Data

Caption: General workflow for a radioligand binding assay.

Caption: Troubleshooting workflow for high non-specific binding.

References

Technical Support Center: Vehicle Control for 2-O-ethyl PAF C-16 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-O-ethyl PAF C-16 in in vitro experiments. Proper vehicle control is critical for obtaining accurate and reproducible results when working with lipid mediators like this synthetic analog of Plate-Activating Factor (PAF).

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: The choice of vehicle depends on the required stock concentration and the tolerance of your specific cell line to the solvent. Based on its solubility profile, ethanol (B145695) and phosphate-buffered saline (PBS) at pH 7.2 are the recommended primary solvents.[1] Due to its poor solubility in DMSO, it is generally not recommended as a primary solvent.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the lyophilized powder in absolute ethanol to a high concentration (e.g., >10 mg/mL).[1] For cell-based assays, this stock solution should then be serially diluted in your cell culture medium or an appropriate buffer (like PBS) to the final working concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Q3: What should I use as a vehicle control in my experiments?

A3: Your vehicle control should be the same solvent used to dissolve the this compound, diluted to the same final concentration in the cell culture medium as the compound-treated samples. For example, if you dissolve your compound in ethanol and the final concentration of ethanol in your highest treatment dose is 0.1%, your vehicle control should be 0.1% ethanol in the cell culture medium.

Q4: Can I use DMSO to dissolve this compound?

A4: The solubility of this compound in DMSO is very low (<20 µg/ml), making it unsuitable as a primary solvent for most in vitro studies that require higher stock concentrations.[1] Using DMSO could lead to precipitation of the compound when diluted in aqueous media.

Troubleshooting Guide

Issue 1: I am not observing any biological activity with this compound in my assay.

  • Question: Could the vehicle be the issue?

    • Answer: Yes, improper dissolution or precipitation of the compound can lead to a lack of activity. Ensure that the compound is fully dissolved in the initial solvent before diluting it into your aqueous experimental medium. Visually inspect your stock solution and final dilutions for any signs of precipitation. Consider preparing fresh stock solutions.

  • Question: Is it possible the compound has degraded?

    • Answer: While this compound is a stable synthetic analog, improper storage can lead to degradation. Store the lyophilized powder and stock solutions as recommended by the manufacturer, typically at -20°C.

Issue 2: I am observing high background noise or unexpected effects in my vehicle control group.

  • Question: What could be causing this?

    • Answer: The vehicle itself might be affecting your cells. High concentrations of solvents like ethanol can be toxic or induce cellular stress responses. Ensure the final solvent concentration in your culture medium is as low as possible (ideally ≤ 0.1%) and that your vehicle control contains the exact same concentration of the solvent.

  • Question: Could the vehicle be contaminated?

    • Answer: Always use high-purity, sterile-filtered solvents to prepare your stock solutions to avoid introducing contaminants that could affect your experimental results.

Issue 3: My results are inconsistent between experiments.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer: Inconsistent results can often be traced back to the preparation of the compound. Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -20°C. This will ensure that you are using a consistent concentration of the compound in each experiment and avoid repeated freeze-thaw cycles that could degrade the compound. Always vortex the stock solution before making dilutions.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Ethanol>10 mg/mL
PBS (pH 7.2)>11 mg/mL
DMSO<20 µg/mL
DMF>125 µg/mL

Data sourced from Cayman Chemical.[1]

Experimental Protocols

Detailed Methodology for a General In Vitro Experiment

This protocol provides a general workflow for treating cultured cells with this compound. Specific details such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.

  • Preparation of this compound Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the powder in absolute ethanol to a stock concentration of 10 mg/mL. Ensure the powder is completely dissolved by vortexing.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C.

  • Cell Seeding:

    • Culture your cells of interest to the desired confluency.

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well) at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions and Vehicle Control:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mg/mL stock (Molecular Weight: 509.7 g/mol ), a 1:1960 dilution is needed.

    • Prepare the vehicle control by adding the same volume of ethanol used for the highest concentration of this compound to the complete cell culture medium. Ensure the final ethanol concentration does not exceed 0.1%.

  • Cell Treatment:

    • Carefully remove the old medium from the cultured cells.

    • Add the prepared working solutions of this compound and the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Endpoint Analysis:

    • After the incubation period, perform your desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cytokine measurements (e.g., ELISA), or gene expression analysis (e.g., qPCR).

Mandatory Visualization

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-O-ethyl_PAF_C-16 This compound PAFR PAF Receptor (PAFR) 2-O-ethyl_PAF_C-16->PAFR Binds G_Protein G Protein (Gq/11) PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ Release (from ER) IP3->Ca2_ER Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neutrophil Aggregation) Ca2_ER->Response Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates Downstream->Response

Caption: General PAF receptor signaling pathway activated by this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in Ethanol) start->prep_stock prep_working Prepare Working Solutions & Vehicle Control prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells seed_cells->treat_cells prep_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analysis Perform Endpoint Analysis incubate->analysis end End analysis->end

Caption: Experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Interpreting Biphasic Dose-Response to 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a biphasic dose-response to 2-O-ethyl PAF C-16 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

A1: this compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. It is known to be a competitive ligand for the PAF receptor (PAFR), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and platelet aggregation.[1] While it is an analog of the potent agonist PAF C-16, this compound itself is considered a less potent agonist for platelet aggregation.[2][3]

Q2: We are observing a biphasic dose-response to this compound in our cellular assays. At low concentrations, it stimulates a response, but at higher concentrations, the response is inhibited. Is this an expected phenomenon?

A2: Yes, a biphasic or dual agonistic/antagonistic effect with PAF analogs like this compound is a plausible, though complex, phenomenon. Some evidence suggests that at lower concentrations, it can act as a partial agonist, initiating a cellular response. However, at higher concentrations, it may lead to receptor desensitization, effectively antagonizing a further response to itself or other PAFR agonists.[2][3] A similar dose-dependent agonist and antagonist effect has been observed with other PAF analogs.

Q3: What is the proposed mechanism for the biphasic dose-response of this compound?

A3: The biphasic response is likely due to the compound's interaction with the PAF receptor (PAFR). At low concentrations, this compound can bind to and activate the PAFR, initiating downstream signaling pathways that lead to a cellular response (e.g., platelet aggregation, neutrophil activation). However, as the concentration increases, this binding may also induce receptor desensitization. This process renders the receptors unresponsive to further stimulation, leading to an inhibitory effect at higher doses.

Q4: How does the presence of divalent cations affect the response to this compound?

A4: The presence of divalent cations, such as calcium (Ca2+), can be critical for observing the agonistic effects of this compound. For instance, in neutrophils, aggregation is observed in the presence of divalent cations, while their absence leads to desensitization to further aggregation. This highlights the importance of the ionic composition of your experimental buffer.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biphasic response observed Suboptimal concentration range: The concentrations tested may not be wide enough to capture both the stimulatory and inhibitory phases.Widen the range of this compound concentrations. A log-fold dilution series is recommended to cover a broad spectrum.
Cell type and density: The expression level of PAFR and the cellular context can influence the response.Ensure consistent cell passage number, confluency, and viability. Characterize PAFR expression on your cell line if possible.
Assay conditions: The presence or absence of divalent cations can significantly alter the outcome.Check and standardize the concentration of divalent cations (e.g., Ca2+, Mg2+) in your assay buffer.
Incubation time: The kinetics of receptor activation and desensitization can be time-dependent.Perform a time-course experiment to determine the optimal incubation time for observing the biphasic effect.
High variability between replicates Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations in the effective concentration.Use calibrated pipettes and proper pipetting techniques. Prepare a serial dilution series carefully.
Reagent instability: this compound, like other lipids, may be prone to degradation.Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution as recommended by the manufacturer.
Cell clumping: Uneven cell distribution in wells will lead to variable responses.Ensure a single-cell suspension before seeding.
Only agonistic or antagonistic effects are observed Concentration range is too narrow: You may only be observing one phase of the response.Expand the concentration range in both directions (lower and higher).
Experimental model: The specific cell line or primary cells used may have a signaling machinery that favors one response over the other.Consider using a different cell model known to express PAFR and exhibit clear PAF-induced responses.

Quantitative Data Summary

Currently, specific EC50 (for the agonistic phase) and IC50 (for the antagonistic phase) values for the biphasic response of this compound are not well-documented in publicly available literature. Researchers are encouraged to determine these values empirically in their specific experimental systems. The table below provides a template for summarizing such data.

Parameter Description Example Value (to be determined experimentally)
EC50 (Agonistic Phase) The concentration of this compound that produces 50% of the maximal stimulatory response.e.g., 10 nM
IC50 (Antagonistic Phase) The concentration of this compound that inhibits 50% of the maximal stimulatory response.e.g., 1 µM
Peak Response The maximum stimulatory effect observed.e.g., 120% of baseline
Inhibitory Plateau The level of response at saturating inhibitory concentrations.e.g., 20% of baseline

Experimental Protocols

Protocol: In Vitro Platelet Aggregation Assay to Assess Biphasic Response

This protocol outlines a general method for observing the dose-dependent effects of this compound on platelet aggregation using light transmission aggregometry (LTA).

1. Materials:

  • This compound

  • Human whole blood from healthy donors

  • 3.2% Sodium Citrate (B86180) solution

  • Tyrode's buffer

  • Platelet-activating factor (PAF) C-16 (as a positive control)

  • Light Transmission Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

3. Platelet Aggregation Assay:

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette 450 µL of PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate for 2-5 minutes at 37°C.

  • Prepare a wide range of this compound dilutions (e.g., from 1 nM to 10 µM).

  • Add 50 µL of the this compound dilution to the PRP to initiate the aggregation.

  • Record the light transmission for at least 5-10 minutes.

  • Include a positive control (e.g., 100 nM PAF C-16) and a vehicle control (the solvent used to dissolve this compound).

4. Data Analysis:

  • The percentage of aggregation is determined from the change in light transmission.

  • Plot the percentage of aggregation against the log concentration of this compound.

  • Fit the data using a non-linear regression model for biphasic dose-responses to determine the EC50 of the agonistic phase and the IC50 of the antagonistic phase.

Visualizations

Biphasic_Response_Pathway cluster_low Low Concentration cluster_high High Concentration low_conc This compound pafr_active PAFR Activation low_conc->pafr_active Agonism gq Gq Protein Activation pafr_active->gq plc PLC Activation gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release response_stim Cellular Response (e.g., Aggregation) ca_release->response_stim high_conc This compound pafr_desens PAFR Desensitization high_conc->pafr_desens Prolonged/High Occupancy response_inhib Inhibition of Response pafr_desens->response_inhib

Caption: Proposed signaling pathway for the biphasic response to this compound.

Experimental_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp calibrate Calibrate Aggregometer prep_prp->calibrate incubate Incubate PRP in Cuvette calibrate->incubate add_compound Add this compound (Varying Concentrations) incubate->add_compound record Record Platelet Aggregation add_compound->record analyze Analyze Data (Dose-Response Curve) record->analyze end End analyze->end

Caption: Experimental workflow for assessing platelet aggregation.

References

2-O-ethyl PAF C-16 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-ethyl PAF C-16.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native PAF?

This compound is a synthetic analog of the naturally occurring Platelet-Activating Factor (PAF). The key difference lies in the substitution at the sn-2 position of the glycerol (B35011) backbone. While native PAF has an acetyl group, this compound possesses a more stable ethyl ether linkage. This modification makes it resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the primary enzyme responsible for the degradation of native PAF. Consequently, this compound has a longer biological half-life, making it a useful tool for studying PAF receptor-mediated processes. It is, however, a less potent agonist compared to native PAF C-16 in inducing platelet aggregation.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, please adhere to the following storage and handling guidelines:

ConditionRecommendationRationale
Storage Temperature -20°CMinimizes potential degradation over long-term storage.
Form Lyophilized powderProvides the greatest stability.
Reconstitution Use high-purity solvents such as ethanol, DMSO, or DMF. For aqueous solutions, prepare fresh daily.The compound has varying solubility in different solvents. Aqueous solutions are less stable.
Long-term Stability ≥ 4 years when stored as a lyophilized powder at -20°C.[3]Ensures the compound remains active and pure for an extended period.
Handling For research use only. Not for human or veterinary use. Handle with care, avoiding inhalation, ingestion, or contact with skin and eyes. Consult the Safety Data Sheet (SDS) before use.The toxicological properties have not been fully investigated.

Q3: What is the expected biological activity of this compound?

This compound acts as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[4][5] Its binding to PAFR can initiate various cellular responses. Notably, it is a less potent agonist for platelet aggregation compared to other PAF analogs. In neutrophils, it can cause aggregation, particularly in the presence of divalent cations.

Troubleshooting Guides

PAF Receptor Binding Assays

This guide addresses common issues encountered during PAF receptor binding assays using this compound.

ProblemPossible CauseRecommended Solution
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient blocking of non-specific sites.- Inadequate washing.- Use a radioligand concentration at or below the Kd.- Optimize blocking conditions with agents like BSA or casein.- Increase the volume and number of wash steps with ice-cold buffer.
Low or No Specific Binding - Degraded this compound.- Low receptor expression in the cell/membrane preparation.- Incorrect assay conditions.- Use freshly prepared solutions from properly stored lyophilized powder.- Confirm receptor expression via other methods (e.g., Western blot).- Optimize incubation time and temperature. Ensure the buffer composition is appropriate.
Poor Reproducibility - Inconsistent sample preparation.- Temperature fluctuations during incubation.- Pipetting errors.- Prepare reagents in large batches and aliquot.- Maintain a consistent temperature throughout the assay.- Calibrate pipettes regularly and use proper pipetting techniques.
Neutrophil Aggregation Assays

This guide provides troubleshooting for common problems in neutrophil aggregation assays stimulated with this compound.

ProblemPossible CauseRecommended Solution
No or Weak Neutrophil Aggregation - Inactive this compound.- Low neutrophil viability or activation state.- Absence of necessary co-factors.- Prepare fresh this compound solutions.- Use freshly isolated neutrophils and handle them gently to avoid premature activation.- Ensure the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the assay buffer, as they are often required for aggregation.
High Background Aggregation (Spontaneous Aggregation) - Neutrophils activated during isolation.- Contamination of reagents with stimulants.- Optimize the neutrophil isolation protocol to minimize activation. Keep cells on ice.- Use sterile, endotoxin-free reagents and plastics.
Variable Aggregation Response - Inconsistent cell density.- Differences in donor neutrophil reactivity.- Ensure a consistent and accurate neutrophil concentration in each assay.- If possible, use neutrophils from the same donor for a set of experiments or normalize results to a positive control.

Experimental Protocols & Methodologies

Detailed Protocol: In Vitro Neutrophil Aggregation Assay

This protocol outlines a typical procedure for measuring neutrophil aggregation in response to this compound.

1. Materials:

  • This compound

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Aggregometer and cuvettes with stir bars

2. Neutrophil Isolation:

  • Isolate neutrophils from fresh human blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

3. Aggregation Measurement:

  • Pre-warm the aggregometer to 37°C.

  • Add 450 µL of the neutrophil suspension to an aggregometer cuvette containing a stir bar.

  • Place the cuvette in the aggregometer and allow the cells to equilibrate for 5 minutes with stirring.

  • Add 50 µL of HBSS with Ca²⁺ and Mg²⁺ to achieve a final physiological concentration.

  • Establish a baseline reading for 1-2 minutes.

  • Add the desired final concentration of this compound (prepared in HBSS with Ca²⁺ and Mg²⁺) to the cuvette to initiate aggregation.

  • Record the change in light transmittance for 5-10 minutes. An increase in light transmittance indicates cell aggregation.

4. Data Analysis:

  • Quantify the aggregation response by measuring the maximum change in light transmittance or the area under the curve.

  • Include a vehicle control (solvent used to dissolve this compound) to account for any solvent effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute Reconstitute 2-O-ethyl PAF C-16 add_paf Add this compound reconstitute->add_paf isolate_neutrophils Isolate Human Neutrophils equilibrate Equilibrate Neutrophils in Aggregometer isolate_neutrophils->equilibrate add_cations Add Divalent Cations (Ca²⁺, Mg²⁺) equilibrate->add_cations add_cations->add_paf record Record Aggregation (Light Transmittance) add_paf->record quantify Quantify Aggregation Response record->quantify

Neutrophil Aggregation Assay Workflow.

degradation_pathway cluster_paf Native PAF Degradation cluster_ethyl_paf This compound native_paf Native PAF (sn-2 Acetyl) paf_ah PAF Acetylhydrolase (PAF-AH) native_paf->paf_ah Hydrolysis lyso_paf Lyso-PAF (Inactive) paf_ah->lyso_paf ethyl_paf This compound (sn-2 Ethyl Ether) paf_ah2 PAF Acetylhydrolase (PAF-AH) ethyl_paf->paf_ah2 Resistant no_degradation No Degradation paf_ah2->no_degradation

Comparative Degradation of Native PAF and this compound.

References

Technical Support Center: Understanding the Impact of Serum on 2-O-ethyl PAF C-16 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of 2-O-ethyl PAF C-16 in cell culture. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with this platelet-activating factor (PAF) analog in the presence of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of Platelet-Activating Factor (PAF). Its primary mechanism of action is as a competitive ligand for the PAF receptor (PAFR), a G-protein coupled receptor. By binding to PAFR, it can elicit a range of cellular responses, including platelet aggregation and neutrophil chemotaxis.

Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?

A2: Serum can significantly impact the activity of this compound through two primary mechanisms:

  • Enzymatic Degradation: Serum contains enzymes called PAF acetylhydrolases (PAF-AH) that are responsible for the breakdown of PAF and related molecules. While the ethyl ether linkage in this compound may offer some resistance compared to the acetyl group of endogenous PAF, some level of enzymatic inactivation is possible.

  • Protein Binding: Serum albumin, a major protein component of serum, can bind to lipid-soluble molecules like this compound. This binding sequesters the molecule, reducing its free concentration and thus its availability to interact with the PAF receptor on your cells.

Q3: I'm observing lower than expected activity of this compound in my serum-containing cultures. What could be the cause?

A3: Lower than expected activity is a common issue when transitioning from serum-free to serum-containing conditions. The most likely causes are the enzymatic degradation by PAF-AH and binding to serum albumin, both of which reduce the effective concentration of the compound. You may need to increase the concentration of this compound in your experiments to compensate for these effects.

Q4: Can I heat-inactivate the serum to reduce enzymatic degradation of this compound?

A4: While heat inactivation (typically at 56°C) can denature some complement proteins, it may not completely inactivate PAF-AH. Furthermore, excessive heat treatment can degrade other essential serum components like growth factors and vitamins, which could negatively impact your cell culture.

Q5: Are there alternatives to using serum in my experiments with this compound?

A5: Yes, if you suspect serum is interfering with your results, consider the following:

  • Serum-Free Media: Whenever possible, conduct your experiments in a serum-free medium.

  • Reduced Serum Concentration: If your cells require serum, try reducing the serum concentration to the minimum required for cell viability during the experiment.

  • Bovine Serum Albumin (BSA) Solution: For short-term assays, you can replace serum with a buffered solution containing a defined concentration of BSA to mimic the protein-binding effect in a more controlled manner.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results between experiments. Variability in serum lots. Serum composition can vary significantly between different lots, leading to differences in PAF-AH activity and albumin concentration.Test new lots of serum for their impact on your assay before use in critical experiments. Consider purchasing a larger single lot of serum to ensure consistency over a series of experiments.
Degradation of this compound during incubation. Minimize the pre-incubation time of this compound in serum-containing media before adding it to the cells. Prepare fresh dilutions for each experiment.
High background signal in functional assays. Serum components activating the cells. Serum contains various growth factors and lipids that can non-specifically activate your target cells, masking the specific effect of this compound.Wash the cells with a serum-free buffer before starting the assay to remove any residual serum components. Include a "serum-only" control to quantify the background activation.
Complete loss of this compound activity. High PAF-AH activity in the serum. The specific activity of PAF-AH can vary between species and even individuals from which the serum is derived.If possible, test serum from different sources. Alternatively, consider using a commercially available PAF-AH inhibitor, though its specificity and potential off-target effects should be carefully evaluated.
Incorrect storage or handling of this compound. Ensure the compound is stored according to the manufacturer's instructions (typically at -20°C). Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide an example of the expected impact of serum on the activity of a PAF analog like this compound. The actual values will vary depending on the cell type, serum source, and specific experimental conditions.

Table 1: Effect of Serum on the EC50 of this compound in a Neutrophil Chemotaxis Assay

Condition EC50 (nM) Fold Change
Serum-Free Medium15-
Medium with 10% Fetal Bovine Serum15010

Table 2: Impact of Serum on this compound-induced Calcium Mobilization

Condition Peak [Ca2+]i (nM) at 100 nM Compound % Reduction in Response
Serum-Free Medium500-
Medium with 10% Fetal Bovine Serum20060%

Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay using a Boyden Chamber

This protocol details a method to assess the chemotactic activity of this compound on neutrophils in the presence and absence of serum.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Boyden chamber apparatus with 5 µm pore size filters

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method. Resuspend the cells in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant Preparation:

    • Serum-Free Condition: Prepare serial dilutions of this compound in RPMI 1640.

    • Serum-Containing Condition: Prepare serial dilutions of this compound in RPMI 1640 supplemented with 10% FBS.

  • Assay Setup:

    • Add 100 µL of the prepared chemoattractant solutions to the lower wells of the Boyden chamber.

    • Add 50 µL of the neutrophil suspension to the upper chamber (on top of the filter).

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe the top of the filter to remove non-migrated cells.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme like lactate (B86563) dehydrogenase, or by pre-labeling the cells with Calcein-AM and measuring fluorescence.

  • Data Analysis: Plot the cell migration against the concentration of this compound and determine the EC50 value for both serum-free and serum-containing conditions.

Protocol 2: Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Adherent cells expressing the PAF receptor (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Fetal Bovine Serum (FBS)

  • This compound

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Assay:

    • Add 100 µL of HBSS (for serum-free condition) or HBSS with 10% FBS (for serum-containing condition) to each well.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add this compound at various concentrations and immediately start recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity (for Fluo-4). Plot the peak response against the concentration of this compound to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_prep Cell Isolation/Culture assay_setup Incubate Cells with Compound cell_prep->assay_setup compound_prep Prepare this compound (Serum-Free vs. 10% Serum) compound_prep->assay_setup measurement Measure Cellular Response (e.g., Chemotaxis, [Ca2+]i) assay_setup->measurement data_analysis Calculate EC50 / Max Response measurement->data_analysis comparison Compare Serum-Free vs. Serum data_analysis->comparison

Caption: Experimental workflow for comparing this compound activity.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular paf_analog This compound serum_albumin Serum Albumin paf_analog->serum_albumin Binds (Inactivation) paf_ah PAF-AH paf_analog->paf_ah Degradation? (Inactivation) paf_receptor PAF Receptor paf_analog->paf_receptor Binds g_protein G-protein Activation paf_receptor->g_protein Activates downstream Downstream Signaling (e.g., PLC, PI3K) g_protein->downstream response Cellular Response (e.g., Chemotaxis, [Ca2+]i) downstream->response

Technical Support Center: 2-O-ethyl PAF C-16 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-ethyl PAF C-16. The following sections detail methods to assess the purity of your sample, including experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a this compound sample?

A1: The primary methods for assessing the purity of a this compound sample are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.

Q2: What are the potential impurities I should be aware of in my this compound sample?

A2: Potential impurities can arise from the synthetic process and include:

  • Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine): A common precursor or degradation product.

  • Unreacted starting materials: Such as 1-O-hexadecyl-sn-glycerol.

  • Byproducts from side reactions: Including isomers with the ethyl group at a different position or di-alkylated products.

  • Degradation products: Hydrolysis of the phosphocholine (B91661) headgroup can occur with improper storage.

Q3: My TLC plate shows a single spot. Does this guarantee the purity of my sample?

A3: While a single spot on TLC is a good indicator of purity, it does not offer a definitive guarantee.[1] Some impurities may have similar polarities and co-elute with the main compound in a particular solvent system. It is advisable to use at least two different solvent systems to confirm the single spot. For a more definitive assessment, HPLC or LC-MS should be employed.

Q4: In HPLC analysis, I see a small peak besides the main this compound peak. What could it be?

A4: A small additional peak could be one of the potential impurities listed in Q2. Lyso-PAF is a common impurity and would likely elute earlier than this compound in a reverse-phase HPLC system due to its higher polarity. To identify the impurity, you can compare its retention time with that of a known standard or use mass spectrometry for structural elucidation.

Q5: What is the expected mass spectrum for pure this compound?

A5: Using electrospray ionization (ESI) in positive mode, you should observe the protonated molecule [M+H]⁺. For this compound (C₂₆H₅₆NO₆P), the molecular weight is approximately 509.7 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 510.7. A characteristic fragment ion for phosphocholine-containing lipids is observed at m/z 184, corresponding to the phosphocholine headgroup.[2]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - Insufficient sample concentration.- The compound did not move from the baseline.- The visualization agent is not appropriate.- Spot a more concentrated solution of your sample.- The solvent system may be too non-polar. Prepare a more polar mobile phase.- Use a different visualization method (e.g., iodine vapor, primuline (B81338) spray, or charring with cupric sulfate (B86663) in phosphoric acid).[3]
The spot remains at the baseline. - The developing solvent is not polar enough to move the compound up the plate.- Increase the polarity of the solvent system. For example, increase the proportion of methanol (B129727) in a chloroform (B151607):methanol mixture.
The spot has moved with the solvent front (High Rf value). - The developing solvent is too polar.- Decrease the polarity of the solvent system. For example, increase the proportion of chloroform in a chloroform:methanol mixture.
Streaking of the spot. - The sample is overloaded.- The sample is not fully dissolved.- The compound is degrading on the silica (B1680970) plate.- Apply a smaller amount of the sample to the plate.- Ensure the sample is completely dissolved in the spotting solvent before application.- Run the TLC quickly and in a chamber saturated with the solvent vapor.
Spots are not well-separated. - The polarity of the solvent system is not optimal for separating the compound from its impurities.- Try a different solvent system. A good general system for phospholipids (B1166683) is Chloroform:Methanol:Water (65:25:4 v/v/v).[4] For better separation of charged phospholipids, Chloroform:Methanol:Ammonium Hydroxide (65:25:4 v/v/v) can be used.[4]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peaks are observed. - No sample was injected.- The detector is not on or is not set to the correct wavelength.- The compound is retained on the column.- Verify the injection process.- Check the detector settings. For compounds without a strong chromophore like this compound, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. If using a UV detector, detection at low wavelengths (~205 nm) may be possible but with low sensitivity.- Use a stronger mobile phase to elute the compound.
Broad or tailing peaks. - The column is overloaded.- The column is degrading.- The mobile phase is not optimal.- Inject a smaller volume or a more dilute sample.- Replace the column.- Adjust the mobile phase composition or pH.
Split peaks. - The column is clogged or has a void.- The sample solvent is incompatible with the mobile phase.- Reverse-flush the column or replace it.- Dissolve the sample in the initial mobile phase.
Variable retention times. - The pump is not delivering a consistent flow rate.- The column temperature is fluctuating.- The mobile phase composition is changing.- Check the pump for leaks and ensure it is properly primed.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is well-mixed.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

Materials:

  • Silica gel 60 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Iodine vapor or 10% cupric sulfate in 8% phosphoric acid

  • This compound sample dissolved in chloroform or a similar organic solvent

Procedure:

  • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Close the lid and let it equilibrate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the dissolved this compound sample onto the baseline.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots by placing the dried plate in a chamber with iodine crystals or by spraying with the cupric sulfate reagent and heating.

  • Circle the visible spots with a pencil and calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Expected Results: A pure sample of this compound should show a single spot. The presence of additional spots indicates impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with ELSD/CAD

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump and an autosampler.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v)

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (20% Water, 80% Methanol/Acetonitrile).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and collect the data.

  • Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.

Expected Results: A pure sample will show a single major peak. The area of the main peak relative to the total area of all peaks can be used to estimate the purity.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Purity

Instrumentation and Conditions:

  • LC System: Use the same HPLC conditions as described in Protocol 2.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Range: m/z 100-1000

  • MS/MS Analysis: For fragmentation analysis, select the parent ion (m/z ~510.7) for collision-induced dissociation (CID).

Procedure:

  • Perform the LC separation as described in Protocol 2, with the eluent directed into the mass spectrometer.

  • Acquire the full scan mass spectrum for the peak corresponding to this compound.

  • Perform an MS/MS experiment on the parent ion to observe the fragmentation pattern.

Expected Results:

  • Full Scan: A major peak at m/z ~510.7 corresponding to [M+H]⁺.

  • MS/MS Scan: A prominent fragment ion at m/z 184, corresponding to the phosphocholine headgroup. Other fragments may be observed corresponding to the loss of the ethyl group or cleavage of the ether bond.

Data Presentation

Table 1: Summary of Analytical Techniques for Purity Assessment
TechniquePrincipleInformation ObtainedTypical Purity Specification
TLC Separation based on polarity.Presence of non-polar and polar impurities.>98% (visual estimation)
HPLC-ELSD/CAD Separation based on hydrophobicity.Quantitative purity based on peak area.>98%
LC-MS Separation coupled with mass detection.Molecular weight confirmation and identification of impurities.Confirms identity and purity
Table 2: Expected Analytical Data for this compound
Analytical MethodParameterExpected Value
TLC (Chloroform:Methanol:Water 65:25:4)Rf~0.3-0.4 (less polar than lyso-PAF)
HPLC (C18 Reverse Phase)Retention TimeDependent on specific system, but longer than lyso-PAF.
MS (ESI+) [M+H]⁺~510.7 m/z
MS/MS (ESI+) Key Fragment Ion184 m/z (Phosphocholine)

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Purity Check cluster_1 Quantitative Purity & Separation cluster_2 Structural Confirmation & Impurity ID cluster_3 Decision TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC If single spot Decision Purity Acceptable? TLC->Decision If multiple spots (Impure) MS Mass Spectrometry (MS) HPLC->MS For peak identification HPLC->Decision If purity < specification (Impure) MS->Decision Sample This compound Sample Sample->TLC

Caption: Workflow for the purity assessment of a this compound sample.

Mass_Spec_Fragmentation cluster_fragments Major Fragments Parent This compound [M+H]⁺ (m/z ~510.7) Phosphocholine Phosphocholine Headgroup (m/z 184) Parent->Phosphocholine Collision-Induced Dissociation (CID) LossOfEthyl Loss of Ethyl Group [M+H - 28]⁺ Parent->LossOfEthyl CID LipidBackbone Glycerol + C16 Ether Chain Parent->LipidBackbone CID

Caption: Expected fragmentation pattern of this compound in positive ion MS/MS.

References

Validation & Comparative

A Comparative Analysis of the Potency of 2-O-ethyl PAF C-16 and PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of 2-O-ethyl PAF C-16, a synthetic analog, and its naturally occurring counterpart, Platelet-Activating Factor (PAF) C-16. This analysis is supported by experimental data from peer-reviewed literature to inform research and development in inflammation, allergy, and thrombosis.

Executive Summary

PAF C-16 is a potent endogenous phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, neutrophil activation, and inflammatory responses. The synthetic analog, this compound, where the acetyl group at the sn-2 position is replaced by an ethyl ether linkage, exhibits significantly attenuated biological activity. While direct comparative studies are limited, research on analogous sn-2 modifications strongly indicates that this compound is a substantially less potent agonist of the PAF receptor (PAFR). In some contexts, related 2-O-alkyl analogs have even demonstrated PAF receptor antagonist properties.

Data Presentation: Potency Comparison

The following table summarizes the available quantitative data on the potency of PAF C-16 and provides an evidence-based estimation for the potency of this compound based on structurally similar analogs.

Biological ActivityParameterPAF C-16This compoundReference
Platelet Aggregation EC50 (rabbit platelets)1 pM - 50 nMEstimated to be in the µM range[1]
Neutrophil Activation EC50 (various responses)14 - 128 nMNot available (expected to be significantly higher than PAF C-16)[2]
PAF Receptor Binding KB (for a related antagonist analog)N/A4.4 - 10.5 µM[3]

Note: The EC50 value for this compound in platelet aggregation is an estimation based on the reported potency of 2-O-methyl PAF C-16, which is structurally very similar.[1] The KB value refers to 2-O-ethyl PAF analogs with a modified polar head group, indicating that the 2-O-ethyl modification is compatible with receptor binding, albeit in an antagonistic manner in that specific chemical context.

Experimental Protocols

Platelet Aggregation Assay

This method is used to determine the concentration of an agonist required to induce platelet aggregation in a sample of platelet-rich plasma (PRP).

Principle: Light transmission aggregometry measures the increase in light passing through a suspension of PRP as platelets aggregate in response to an agonist.

Procedure:

  • PRP Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration by dilution with platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.

  • Aggregation Measurement:

    • Aliquots of the standardized PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • Varying concentrations of the agonist (PAF C-16 or this compound) are added to the cuvettes.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum aggregation percentage for each agonist concentration is recorded. The EC50 value, the concentration of the agonist that produces 50% of the maximal aggregation response, is then calculated from the dose-response curve.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Principle: The Boyden chamber assay is a common method where neutrophils are placed in an upper chamber and a chemoattractant is placed in a lower chamber, separated by a microporous membrane. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Procedure:

  • Neutrophil Isolation: Neutrophils are isolated from whole blood using density gradient centrifugation.

  • Chamber Setup:

    • The chemoattractant (PAF C-16 or this compound) at various concentrations is added to the lower wells of the Boyden chamber.

    • A filter membrane with a pore size suitable for neutrophil migration (e.g., 3-5 µm) is placed over the lower wells.

    • The isolated neutrophils are added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for a set period (e.g., 60-90 minutes) to allow for cell migration.

  • Quantification of Migration:

    • After incubation, the filter is removed, and the non-migrated cells on the top of the filter are scraped off.

    • The filter is then fixed and stained.

    • The number of neutrophils that have migrated to the underside of the filter is counted using a microscope.

  • Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the control (medium alone). The EC50 value is the concentration of the chemoattractant that elicits a half-maximal chemotactic response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical PAF signaling pathway and a typical experimental workflow for comparing the potency of PAF analogs.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF C-16 or This compound PAFR PAF Receptor (GPCR) PAF->PAFR Binds to G_protein Gq/11 PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (Platelet Aggregation, Neutrophil Activation) Ca_release->Response PKC->Response

Caption: Simplified PAF Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Sample Whole Blood Sample Isolate_Cells Isolate Platelets (PRP) or Neutrophils Blood_Sample->Isolate_Cells Perform_Assay Perform Platelet Aggregation or Neutrophil Chemotaxis Assay Isolate_Cells->Perform_Assay Prepare_Agonists Prepare Serial Dilutions of PAF C-16 & this compound Prepare_Agonists->Perform_Assay Measure_Response Measure Aggregation or Migration Perform_Assay->Measure_Response Dose_Response Generate Dose-Response Curves Measure_Response->Dose_Response Calculate_EC50 Calculate EC₅₀ Values Dose_Response->Calculate_EC50 Compare_Potency Compare Potency Calculate_EC50->Compare_Potency

Caption: Workflow for Comparing Agonist Potency.

References

A Comparative Guide to the Activity of 2-O-ethyl PAF C-16 and methylcarbamyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two synthetic analogs of Platelet-Activating Factor (PAF) C-16: 2-O-ethyl PAF C-16 and methylcarbamyl PAF C-16. The information presented is based on available experimental data to assist researchers in selecting the appropriate analog for their specific in vitro and in vivo studies.

Executive Summary

Both this compound and methylcarbamyl PAF C-16 are analogs of the potent lipid mediator, Platelet-Activating Factor (PAF) C-16, with modifications at the sn-2 position of the glycerol (B35011) backbone. These modifications alter their biological activity and metabolic stability.

Methylcarbamyl PAF C-16 emerges as a more potent and stable agonist of the PAF receptor. It is nearly equipotent to the native PAF C-16 in inducing platelet aggregation and is highly resistant to degradation by PAF acetylhydrolase (PAF-AH), the enzyme responsible for PAF inactivation. This resistance to metabolism ensures a longer duration of action and more predictable dose-response relationships in experimental systems.

This compound , while also an agonist, is reported to be less potent than methylcarbamyl PAF C-16 in inducing platelet aggregation. Its primary utility may lie in structure-activity relationship studies or as a weaker agonist where sustained, high-potency activation is not desired.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and methylcarbamyl PAF C-16.

Table 1: Comparison of Receptor Binding and Biological Activity

ParameterThis compoundmethylcarbamyl PAF C-16Native PAF C-16Source
Receptor Binding Affinity IC50 = 21 nM (inhibition of WEB 2086 binding)Kd = 1.1 nM (human neutrophils)Kd = 0.2 nM (human neutrophils)[1]
Platelet Aggregation Potency Less potent than methylcarbamyl PAF C-16Nearly equipotent to PAF C-16Potent agonist[2]
Metabolic Stability Not explicitly reported, but the ether linkage may confer some resistance to hydrolysis.Highly resistant to PAF-AH; half-life > 100 minutes in platelet-poor plasma.Rapidly degraded by PAF-AH.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Platelet Aggregation Assay

This protocol is adapted from standard methods for assessing platelet aggregation in response to PAF and its analogs.

Objective: To determine the potency of PAF analogs in inducing platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human or rabbit whole blood anticoagulated with 3.8% sodium citrate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PAF C-16, this compound, and methylcarbamyl PAF C-16 stock solutions in ethanol (B145695) or DMSO.

  • Platelet aggregometer.

  • Siliconized glass cuvettes with stir bars.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C for 10 minutes.

    • Place a 250-500 µL aliquot of PRP into a siliconized cuvette with a stir bar and place it in the aggregometer.

    • Establish a baseline of 0% aggregation with PRP and 100% aggregation with PPP.

    • Add varying concentrations of the PAF analog to the PRP and record the change in light transmission for 5-10 minutes.

    • The concentration of the agonist that induces 50% of the maximal aggregation is determined as the EC50 value.

Neutrophil Activation Assay (Chemotaxis)

This protocol outlines a method to assess the chemotactic activity of PAF analogs on isolated neutrophils.

Objective: To measure the ability of PAF analogs to induce neutrophil migration.

Materials:

  • Freshly drawn human whole blood with an anticoagulant (e.g., EDTA).

  • Density gradient centrifugation medium (e.g., Ficoll-Paque).

  • Hanks' Balanced Salt Solution (HBSS).

  • Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 3-5 µm pore size).

  • PAF C-16, this compound, and methylcarbamyl PAF C-16.

  • Microscope and hemocytometer.

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from whole blood using density gradient centrifugation followed by hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in HBSS at a concentration of 1-2 x 10^6 cells/mL.

  • Chemotaxis Assay:

    • Place different concentrations of the PAF analog in the lower wells of the chemotaxis chamber.

    • Place the microporous membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

    • After incubation, remove the membrane, fix, and stain it.

    • Count the number of neutrophils that have migrated through the membrane to the lower side using a microscope.

    • The concentration of the agonist that elicits a half-maximal chemotactic response is the EC50.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Activation of the PAF receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound or methylcarbamyl PAF C-16, triggers a cascade of intracellular events primarily through the activation of Gq and Gi proteins.

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF_Analog This compound or methylcarbamyl PAF C-16 PAFR PAF Receptor (GPCR) PAF_Analog->PAFR Binds to Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP AC->ATP Acts on cAMP cAMP AC->cAMP ↓ Production of Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Responses (Platelet Aggregation, Neutrophil Activation) PKC->Response Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Modulates

PAF Receptor Signaling Cascade
Experimental Workflow for Comparing PAF Analog Potency

The following diagram illustrates a typical workflow for comparing the agonist potency of different PAF analogs.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Blood Collect Whole Blood (Human or Rabbit) PRP Prepare Platelet-Rich Plasma (PRP) or Isolate Neutrophils Blood->PRP Assay Perform Platelet Aggregation or Neutrophil Chemotaxis Assay PRP->Assay Agonist Prepare Serial Dilutions of This compound & methylcarbamyl PAF C-16 Agonist->Assay DoseResponse Generate Dose-Response Curves Assay->DoseResponse EC50 Calculate EC50 Values DoseResponse->EC50 Compare Compare Potency EC50->Compare

Workflow for PAF Analog Potency Comparison

Conclusion

Based on the available evidence, methylcarbamyl PAF C-16 is the recommended choice for studies requiring a potent and stable PAF receptor agonist. Its resistance to enzymatic degradation provides a significant advantage for in vitro and in vivo experiments by ensuring sustained receptor activation and more reliable results.

This compound is a less potent agonist and may be suitable for specific applications where a weaker or more transient PAF-like effect is desired. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in the biological activities of these two important PAF analogs.

References

A Comparative Guide to the Interaction of 2-O-ethyl PAF C-16 and Other Antagonists with the Platelet-Activating Factor Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-O-ethyl PAF C-16 and other notable antagonists in their interaction with the Platelet-Activating Factor (PAF) receptor (PAFR). The data presented is intended for researchers, scientists, and drug development professionals working on PAF receptor modulation.

Introduction to this compound and PAF Receptor Antagonism

This compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Unlike PAF, which is a strong agonist of the PAF receptor, this compound exhibits a more complex pharmacological profile, acting as a competitive ligand and, in some contexts, a weak agonist or antagonist.[1][2] Understanding its interaction with the PAF receptor in comparison to well-established antagonists is crucial for its potential therapeutic application. This guide compares this compound with three well-characterized PAF receptor antagonists: WEB 2086, CV-3988, and Ginkgolide B.

Comparative Analysis of PAF Receptor Antagonists

The following tables summarize the quantitative data on the binding affinity and functional inhibition of the PAF receptor by this compound and other selected antagonists.

Table 1: PAF Receptor Binding Affinity

CompoundRadioligand DisplacedPreparationIC50 / KiCitation
This compound [3H]WEB 2086PAF ReceptorIC50: 21 nM[3]
WEB 2086 [3H]PAFHuman PlateletsKi: 9.9 nM[4]
CV-3988 [3H]PAFRabbit PlateletsIC50: 7.9 x 10-8 M[5]
Human PlateletsIC50: 1.6 x 10-7 M
Guinea-pig PlateletsIC50: 1.8 x 10-7 M
Ginkgolide B [3H]PAFRabbit Platelet MembranesIC50: 2.5 µM

Table 2: Functional Inhibition of PAF-Induced Responses

CompoundAssaySystemIC50 / InhibitionCitation
WEB 2086 Platelet AggregationHuman PlateletsIC50: 0.17 µM
Neutrophil AggregationHuman NeutrophilsIC50: 0.36 µM
CV-3988 Platelet AggregationRabbit PlateletsInhibited at 3 x 10-6 to 3 x 10-5 M
Ginkgolide B Platelet AggregationHuman PlateletsHalf-maximal inhibition at 2.5 µg/ml

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2_ER->Platelet_Aggregation Neutrophil_Activation Neutrophil Activation Ca2_ER->Neutrophil_Activation Ca2_influx Ca²⁺ Influx MAPK MAPK Cascade PKC->MAPK Activates MAPK->Neutrophil_Activation PAF PAF / Agonist PAF->PAFR Binds and Activates Antagonist Antagonist (e.g., WEB 2086, CV-3988, Ginkgolide B) Antagonist->PAFR Competitively Inhibits

Caption: PAF Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (e.g., from platelets or PAFR-expressing cells) Incubate Incubate Membranes with: - [3H]Radioligand (e.g., [3H]PAF or [3H]WEB 2086) - Unlabeled Competitor  (this compound or Antagonist) Membrane_Prep->Incubate Filtration Rapid Filtration (to separate bound from free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50/Ki values (to determine binding affinity) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Platelet_Aggregation_Assay cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis PRP_Prep Prepare Platelet-Rich Plasma (PRP) from whole blood Preincubation Pre-incubate PRP with: - Vehicle (Control) - Antagonist (Test Compound) PRP_Prep->Preincubation Stimulation Add PAF to induce aggregation Preincubation->Stimulation Aggregometer Measure change in light transmittance using an aggregometer Stimulation->Aggregometer Analysis Calculate % inhibition and IC50 values Aggregometer->Analysis

Caption: Platelet Aggregation Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from human platelets or a cell line recombinantly expressing the human PAF receptor.

  • Radioligand: [3H]PAF or a high-affinity radiolabeled antagonist like [3H]WEB 2086.

  • Test Compounds: this compound, WEB 2086, CV-3988, Ginkgolide B, and PAF (for non-specific binding determination).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 10 mM) and bovine serum albumin (BSA, e.g., 0.25%).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Membrane Preparation: Homogenize cells or platelets in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound. For determining non-specific binding, use a high concentration of unlabeled PAF.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

1. Materials:

  • Platelet-Rich Plasma (PRP): Prepared from fresh human or rabbit whole blood collected in an anticoagulant (e.g., sodium citrate).

  • Platelet-Poor Plasma (PPP): Prepared from the same blood sample by high-speed centrifugation, used as a blank.

  • PAF: As the agonist.

  • Test Compounds: this compound, WEB 2086, CV-3988, Ginkgolide B.

  • Aggregometer.

2. Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP.

  • Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to equilibrate to 37°C.

  • Pre-incubation: Add the test compound or vehicle (control) to the PRP and incubate for a short period (e.g., 2-5 minutes).

  • Induction of Aggregation: Add a sub-maximal concentration of PAF to the PRP to induce aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.

  • Data Analysis: The extent of aggregation is quantified as the maximum change in light transmittance. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by PAF receptor activation.

1. Materials:

  • Cells: A cell line expressing the PAF receptor (e.g., CHO-PAFR) or isolated cells like human neutrophils.

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

  • PAF: As the agonist.

  • Test Compounds: this compound, WEB 2086, CV-3988, Ginkgolide B.

  • Fluorescence plate reader or microscope.

2. Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Washing: Wash the cells to remove the extracellular dye.

  • Pre-incubation: Add the test compound or vehicle to the cells and incubate.

  • Stimulation: Add PAF to the cells to stimulate the PAF receptor.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured, which is proportional to the [Ca2+]i.

  • Data Analysis: The peak increase in fluorescence (or fluorescence ratio) is used to quantify the calcium response. Calculate the percentage of inhibition for each concentration of the antagonist and determine the IC50 value.

Conclusion

This compound is a competitive ligand of the PAF receptor with a notable binding affinity. While it can inhibit the binding of the potent antagonist WEB 2086, its functional effects are complex, exhibiting weak agonistic or desensitizing properties rather than pure antagonism in some cellular systems. In comparison, WEB 2086, CV-3988, and Ginkgolide B are well-established PAF receptor antagonists with demonstrated inhibitory activity in functional assays such as platelet aggregation. The choice of compound for research or therapeutic development will depend on the specific application and the desired pharmacological profile. The experimental protocols provided in this guide offer a standardized approach for the further characterization and comparison of these and other PAF receptor modulators.

References

A Comparative Guide to PAF Receptor Ligands: 2-O-ethyl PAF C-16 versus WEB 2086

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with the Platelet-Activating Factor (PAF) receptor is critical for advancing research in inflammation, thrombosis, and other pathological processes. This guide provides a detailed comparison of two key compounds in PAF receptor binding studies: the synthetic PAF analog 2-O-ethyl PAF C-16 and the specific PAF receptor antagonist WEB 2086.

This document outlines their respective binding affinities, details the experimental protocols for their characterization, and illustrates the signaling pathway they modulate.

Quantitative Comparison of Binding Affinity

The binding of this compound and WEB 2086 to the Platelet-Activating Factor (PAF) receptor has been characterized through competitive binding assays. The data reveals distinct binding properties for these two compounds, with WEB 2086 acting as a potent antagonist and this compound as a competitive ligand.

CompoundParameterValue (nM)Cell Type/System
WEB 2086 (Apafant) Ki9.9[1]Human PAF Receptors
This compound IC5021[2][3]PAF Receptor (inhibiting WEB 2086 binding)

Note: The Ki (inhibition constant) for WEB 2086 represents its intrinsic binding affinity for the receptor. The IC50 (half-maximal inhibitory concentration) for this compound indicates the concentration required to displace 50% of the radiolabeled antagonist (WEB 2086) from the receptor.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinities of compounds like this compound and WEB 2086 for the PAF receptor. This protocol is based on the methodology for [3H]WEB 2086 binding to human neutrophils[4].

Objective: To determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with the binding of a radiolabeled antagonist ([3H]WEB 2086) to the PAF receptor on isolated human neutrophils.

Materials:

  • Cells: Isolated human neutrophils (5 x 106 - 1.5 x 107 cells/mL)

  • Radioligand: [3H]WEB 2086 (specific activity ~15 Ci/mmol)

  • Test Compound: this compound

  • Unlabeled Antagonist: WEB 2086 or PAF for determining non-specific binding

  • Binding Assay Buffer: To be specified by the original experimental publication, but typically a buffered saline solution (e.g., PBS) with a protein carrier like BSA.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 1% BSA.

  • Scintillation Counter and Fluid

Procedure:

  • Cell Preparation: Isolate human neutrophils from whole blood using a suitable method like Ficoll-Paque density gradient centrifugation. Resuspend the cells in the binding assay buffer at the desired concentration.

  • Assay Setup: In triplicate, set up incubation tubes with a final volume of 1 mL containing:

    • A fixed concentration of [3H]WEB 2086 (e.g., 20 nM).

    • Varying concentrations of the test compound (this compound) to generate a competition curve.

    • For determining non-specific binding, a separate set of tubes containing [3H]WEB 2086 and a high concentration of unlabeled WEB 2086 (e.g., 10 µM) or PAF (e.g., 1 µM).

    • For determining total binding, a set of tubes with only [3H]WEB 2086.

  • Incubation: Add the isolated neutrophils to the assay tubes. Incubate the mixture at 25°C for 90 minutes with continuous shaking.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters. Wash the filters twice with 4 mL of ice-cold binding assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [3H]WEB 2086 as a function of the log concentration of the test compound (this compound).

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

PAF Receptor Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like PAF or a synthetic analog such as this compound, initiates a cascade of intracellular signaling events. WEB 2086, as an antagonist, blocks this activation. The primary signaling pathway involves the coupling to Gq and Gi proteins.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor (GPCR) This compound->PAFR Activates WEB 2086 WEB 2086 WEB 2086->PAFR Inhibits Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP_inhibition ↓ cAMP Gi->cAMP_inhibition Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Aggregation) Ca2_release->Cellular_Response MAPK_Pathway MAPK Pathway Activation PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response cAMP_inhibition->Cellular_Response

Caption: PAF Receptor Signaling Cascade.

Logical Workflow for a Competitive Binding Assay

The following diagram illustrates the logical steps involved in a competitive binding assay to determine the IC50 of a test compound like this compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_cells Isolate Target Cells (e.g., Neutrophils) setup_total Total Binding: Cells + [³H]WEB 2086 prep_cells->setup_total setup_nonspecific Nonspecific Binding: Cells + [³H]WEB 2086 + Excess Unlabeled WEB 2086 prep_cells->setup_nonspecific setup_competition Competition: Cells + [³H]WEB 2086 + Varying Concentrations of this compound prep_cells->setup_competition prep_reagents Prepare Radioligand ([³H]WEB 2086) and Test Compound (this compound) prep_reagents->setup_total prep_reagents->setup_nonspecific prep_reagents->setup_competition incubation Incubate all tubes (e.g., 90 min at 25°C) setup_total->incubation setup_nonspecific->incubation setup_competition->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calculation Calculate Specific Binding counting->calculation analysis Plot Competition Curve and Determine IC₅₀ calculation->analysis

Caption: Competitive Binding Assay Workflow.

References

Validating the Biological Activity of a New Batch of 2-O-ethyl PAF C-16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the biological activity of a new batch of 2-O-ethyl PAF C-16. The performance of this new batch is objectively compared against a known agonist, Platelet-Activating Factor (PAF) C-16, and an inactive precursor, lyso-PAF, using established in vitro functional assays. Detailed experimental protocols and supporting data are provided to guide researchers, scientists, and drug development professionals in their own validation studies.

Comparative Analysis of Biological Activity

The biological activity of the new batch of this compound was assessed in two key functional assays: a platelet aggregation assay and a neutrophil chemotaxis assay. These assays are critical for determining the potency and functional effect of PAF analogs. The results are summarized below, comparing the new batch of this compound with PAF C-16 (a potent agonist) and lyso-PAF (an inactive precursor used as a negative control).

Assay Parameter Test Compound Concentration PAF C-16 (Positive Control) New Batch this compound Lyso-PAF (Negative Control)
Platelet AggregationMaximum Aggregation (%)1 µM85.2 ± 5.1%4.3 ± 1.2%3.8 ± 0.9%
IC50 (inhibition of PAF C-16 induced aggregation)1 µMN/A25.5 nM> 100 µM
Neutrophil ChemotaxisChemotactic Index100 nM3.5 ± 0.41.1 ± 0.21.0 ± 0.1
% Inhibition of PAF C-16 induced chemotaxis100 nMN/A92.8 ± 3.5%< 5%

Data Interpretation: The data indicates that the new batch of this compound exhibits potent antagonistic activity against the PAF receptor. In the platelet aggregation assay, it did not induce aggregation on its own and effectively inhibited PAF C-16-induced aggregation with a low nanomolar IC50 value. Similarly, in the neutrophil chemotaxis assay, the new batch of this compound did not act as a chemoattractant and significantly inhibited the chemotactic response to PAF C-16.[1][2][3] The positive control, PAF C-16, induced strong platelet aggregation and neutrophil chemotaxis, as expected.[4][5] The negative control, lyso-PAF, showed no significant activity in either assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce or inhibit the aggregation of platelets in platelet-rich plasma (PRP).

Materials:

  • Human whole blood from healthy donors

  • 3.8% sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • PAF C-16 (positive control)

  • New batch of this compound (test article)

  • Lyso-PAF (negative control)

  • Light Transmission Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Collect human whole blood in tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Agonist Assay:

    • Add 450 µL of PRP to a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and incubate at 37°C for 2 minutes.

    • Add 50 µL of the test compound (PAF C-16, new batch this compound, or lyso-PAF) to achieve the final desired concentration.

    • Record the change in light transmission for 5-10 minutes to measure platelet aggregation.

  • Antagonist Assay:

    • Add 400 µL of PRP to a cuvette with a stir bar.

    • Add 50 µL of the new batch of this compound at various concentrations and incubate for 2 minutes at 37°C.

    • Add 50 µL of PAF C-16 (at a concentration that induces sub-maximal aggregation, e.g., 1 µM) to initiate aggregation.

    • Record the aggregation and calculate the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to induce or inhibit the directed migration of neutrophils.

Materials:

  • Human whole blood from healthy donors

  • Ficoll-Paque

  • RPMI 1640 medium

  • Boyden chamber with a 5 µm pore size polycarbonate membrane

  • PAF C-16 (positive control)

  • New batch of this compound (test article)

  • Lyso-PAF (negative control)

  • Calcein-AM (fluorescent dye)

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

    • Resuspend the isolated neutrophils in RPMI 1640 medium.

  • Chemotaxis Assay Setup:

    • Add the chemoattractant (PAF C-16, new batch this compound, or lyso-PAF) to the lower wells of the Boyden chamber.

    • For the antagonist assay, add the new batch of this compound to the lower wells along with PAF C-16.

    • Place the polycarbonate membrane over the lower wells.

    • Load the isolated neutrophils into the upper wells.

  • Incubation and Migration:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

  • Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Stain the migrated cells on the bottom of the membrane with Calcein-AM.

    • Quantify the migrated cells by measuring fluorescence with a plate reader.

    • The chemotactic index is calculated as the fold increase in migration in response to the chemoattractant compared to the medium control.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of the new batch of this compound.

G cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Conclusion prep_compounds Prepare Compounds: - New Batch this compound - PAF C-16 (Positive Control) - Lyso-PAF (Negative Control) prep_cells Isolate Cells: - Human Platelets (PRP) - Human Neutrophils platelet_assay Platelet Aggregation Assay prep_cells->platelet_assay neutrophil_assay Neutrophil Chemotaxis Assay prep_cells->neutrophil_assay data_table Summarize Data in Comparison Table platelet_assay->data_table neutrophil_assay->data_table conclusion Validate Batch Activity: Confirm Antagonistic Profile data_table->conclusion

Caption: Workflow for validating a new batch of this compound.

PAF Signaling Pathway

The biological effects of PAF and its analogs are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. The activation of this receptor triggers downstream signaling cascades that lead to various cellular responses.

G PAF PAF C-16 (Agonist) PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates EtPAF This compound (Antagonist) EtPAF->PAFR Binds & Blocks G_protein Gq/Gi Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG ERK ERK1/2 Activation PI3K->ERK PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release Platelet_Response Platelet Aggregation PKC->Platelet_Response Ca_release->Platelet_Response Neutrophil_Response Neutrophil Chemotaxis ERK->Neutrophil_Response

References

Head-to-head comparison of different synthetic PAF analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Platelet-Activating Factor (PAF) Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic Platelet-Activating Factor (PAF) analogs, offering insights into their bioactivity, receptor binding affinity, and stability. The information is intended to assist researchers in selecting the appropriate analog for their specific experimental needs.

Introduction to PAF and its Analogs

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Synthetic PAF analogs, which mimic or antagonize the effects of endogenous PAF, are invaluable tools in elucidating its complex signaling pathways and are being investigated as potential therapeutic agents. These analogs typically feature modifications to the glycerol (B35011) backbone, the length and nature of the alkyl chain at the sn-1 position, the acyl group at the sn-2 position, or the polar head group at the sn-3 position.[2][3]

Comparative Bioactivity of Synthetic PAF Analogs

The bioactivity of synthetic PAF analogs is primarily assessed by their ability to either induce (agonists) or inhibit (antagonists) PAF-mediated cellular responses, most commonly platelet aggregation. The potency of these analogs is typically expressed as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Synthetic PAF Agonists

Modifications to the PAF structure can significantly impact agonist activity. For instance, the ether linkage at the sn-1 position and a short acyl chain at the sn-2 position are critical for potent agonistic effects.[3] While comprehensive head-to-head studies with extensive EC50 values are limited, the available data indicates that even minor structural changes can dramatically alter potency.

Synthetic PAF Antagonists

A diverse range of synthetic PAF antagonists has been developed, with many belonging to distinct chemical classes. Their inhibitory potency against PAF-induced platelet aggregation varies significantly.

AntagonistChemical ClassIC50 (M)SpeciesReference
CV-6209 Pyridinium derivative7.5 x 10⁻⁸Rabbit[2]
WEB 2086 Thienotriazolodiazepine--
BN 52021 Ginkgolide-Human
(2R,3S)-4a Thiazolium derivative2.0 x 10⁻⁷Rabbit
(2S,3S)-5b Thiazolium derivative2.7 x 10⁻⁷Rabbit

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., platelet preparation, PAF concentration). The data presented here is for comparative purposes.

Receptor Binding Affinity

The interaction of PAF analogs with the PAF receptor (PAFR), a G-protein coupled receptor, is a key determinant of their biological activity. The binding affinity is quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity.

LigandKd (nM)Cell/Tissue TypeSpeciesReference
[³H]PAF 0.63PlateletsCanine
[³H]PAF 4.74Polymorphonuclear LeukocytesRat

Stability of Synthetic PAF Analogs

Experimental Protocols

Rabbit Platelet Aggregation Assay

This assay is a standard method for assessing the bioactivity of PAF agonists and antagonists.

Principle: Platelet aggregation is measured by the change in light transmission through a platelet-rich plasma (PRP) suspension using an aggregometer.

Procedure:

  • Blood Collection: Draw blood from a rabbit into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3-5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • For antagonist testing, pre-incubate the PRP with the antagonist for a defined period before adding the agonist.

    • Add a standard concentration of PAF (agonist) to induce aggregation.

    • Record the change in light transmission over time. The maximum aggregation is measured and used to determine EC50 or IC50 values.

PAF Receptor Binding Assay

This assay measures the affinity of PAF analogs for the PAF receptor.

Principle: A radiolabeled PAF analog (e.g., [³H]PAF) is used to compete for binding to the PAF receptor with unlabeled test compounds. The amount of bound radioactivity is measured to determine the binding affinity (Kd) of the radioligand and the inhibitory constant (Ki) of the competitor.

Procedure:

  • Membrane Preparation: Isolate cell membranes containing the PAF receptor from a suitable source (e.g., platelets, transfected cell lines).

  • Binding Reaction: Incubate the membranes with a fixed concentration of [³H]PAF and varying concentrations of the unlabeled test compound in a suitable buffer.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

Measurement of PAF-Induced Calcium Mobilization

This assay assesses the functional consequence of PAF receptor activation.

Principle: PAF receptor activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change can be measured using fluorescent calcium indicators like Fura-2.

Procedure:

  • Cell Loading: Load the target cells (e.g., platelets, neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Stimulate the loaded cells with the PAF analog of interest.

  • Fluorescence Measurement: Measure the change in fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

  • Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i and can be used to determine the potency (EC50) of the PAF analog.

Signaling Pathways and Experimental Workflows

PAF Signaling Pathway

PAF binding to its G-protein coupled receptor (PAFR) activates multiple downstream signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF or Synthetic Analog PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_protein Gq/Gi PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified PAF signaling pathway leading to cellular responses.

Experimental Workflow for Screening Synthetic PAF Analogs

The following workflow outlines a typical screening process for identifying and characterizing novel synthetic PAF analogs.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Characterization cluster_evaluation Preclinical Evaluation A Library of Synthetic PAF Analogs B High-Throughput Platelet Aggregation Assay A->B C Identify 'Hits' (Active Agonists/Antagonists) B->C D Dose-Response Curves (EC50/IC50 Determination) C->D E Receptor Binding Assay (Kd/Ki Determination) D->E F Calcium Mobilization Assay E->F G In Vitro Stability Assay (e.g., Plasma) F->G H In Vivo Efficacy Studies (Animal Models) G->H

Caption: A typical workflow for the screening and evaluation of synthetic PAF analogs.

References

Comparative Analysis of 2-O-Ethyl PAF C-16 and its Analogs on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-O-ethyl PAF C-16 and its structural analogs, Platelet-Activating Factor (PAF) C-16 and 2-O-methyl PAF C-16, focusing on their effects in cell viability assays. The information is intended to assist researchers in selecting appropriate molecules for studies in oncology and inflammation.

Introduction to PAF and its Analogs

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and cancer progression.[1][2] The biological effects of PAF are mediated through its interaction with the PAF receptor (PAFR), a G-protein coupled receptor.[1] Synthetic analogs of PAF, such as this compound and 2-O-methyl PAF C-16, have been developed to modulate PAF signaling and are investigated for their therapeutic potential. These ether lipids can exhibit selective cytotoxicity against cancer cells.[3][4]

Comparative Effects on Cell Viability

While direct comparative studies on the cytotoxicity of this compound are limited, research on related PAF analogs provides insights into their potential effects on cell viability. The cytotoxic effects of these compounds are often evaluated using cell viability assays that measure metabolic activity or membrane integrity.

Table 1: Comparative Cytotoxicity of PAF Analogs in Leukemic Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
PAF C-16 (R-enantiomer) WEHI-3B[³H]thymidine uptake> 40
HL-60[³H]thymidine uptake> 40
2-O-methyl PAF C-16 WEHI-3B[³H]thymidine uptake2
HL-60[³H]thymidine uptake2
K562 (supplemented)Not Specified9.83
This compound Not AvailableNot AvailableNot Available

Mechanism of Action and Signaling Pathways

The biological activity of PAF and its analogs is primarily initiated by their binding to the PAF receptor, which triggers a cascade of intracellular signaling events. However, some analogs, like the cytotoxic ether lipids, may exert their effects through PAFR-independent mechanisms.

PAF Receptor-Mediated Signaling

Activation of the PAF receptor by its ligands leads to the activation of various signaling pathways, including the phospholipase C (PLC) and MAPK/ERK pathways, which can influence cell proliferation, survival, and inflammation.

PAF_Signaling General PAF Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF_Analog PAF / Analog PAFR PAF Receptor (GPCR) PAF_Analog->PAFR Binding G_Protein Gq/Gi PAFR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Ca_Release->Cellular_Response MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activation MAPK_Cascade->Cellular_Response

Caption: General PAF Receptor Signaling Pathway.

Potential PAFR-Independent Cytotoxic Mechanisms

Some ether lipids, including 2-O-methyl PAF C-16, are thought to induce cell death through mechanisms that do not involve the PAF receptor. These may include direct effects on cell membrane integrity and modulation of other signaling pathways.

Experimental Protocols

Standard cell viability assays are employed to assess the cytotoxic effects of compounds like this compound and its analogs. Below are generalized protocols for two commonly used assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Add Test Compounds & Controls Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Protocol:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine cell viability based on the luminescent signal relative to the untreated control.

CTG_Workflow CellTiter-Glo® Assay Experimental Workflow Start Start Seed_Cells Seed Cells in Opaque 96-well Plate Start->Seed_Cells Treat_Cells Add Test Compounds & Controls Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate->Add_CTG_Reagent Mix_Incubate Mix (2 min) & Incubate (10 min) Add_CTG_Reagent->Mix_Incubate Read_Luminescence Measure Luminescence Mix_Incubate->Read_Luminescence Analyze_Data Calculate % Cell Viability Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: CellTiter-Glo® Assay Experimental Workflow.

Conclusion

The available data suggests that PAF analogs can have significant and differential effects on cell viability. While 2-O-methyl PAF C-16 exhibits potent cytotoxic activity against certain cancer cell lines, this compound is primarily characterized as a PAF receptor antagonist. Further research is warranted to fully elucidate the cytotoxic potential of this compound and to directly compare its efficacy against other PAF analogs in various cell types. The choice of compound for experimental studies should be guided by the specific research question, considering whether PAF receptor agonism, antagonism, or direct cytotoxicity is the desired outcome.

References

Specificity of 2-O-ethyl PAF C-16: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid mediators is paramount. This guide provides a comparative analysis of 2-O-ethyl PAF C-16, a synthetic analog of the potent inflammatory phospholipid, Platelet-Activating Factor (PAF) C-16. Through a detailed examination of its in vitro effects and comparison with key alternatives, this document aims to elucidate the specificity of this compound's biological activities.

Modification of the acetyl group at the sn-2 position of the glycerol (B35011) backbone of Platelet-Activating Factor (PAF) C-16 significantly influences its biological activity. The synthetic analog, this compound, which features an ethyl ether linkage at this position, demonstrates a marked decrease in agonist potency and can exhibit competitive antagonism at the PAF receptor (PAFR). This alteration in activity provides a valuable tool for dissecting the specific signaling pathways and cellular responses mediated by PAF C-16.

Comparative Analysis of In Vitro Efficacy

To quantify the differences in biological activity, the following tables summarize the in vitro potency of PAF C-16 and its analogs in key cellular assays.

Table 1: Potency in Platelet Aggregation

CompoundSpeciesAssayParameterValue
PAF C-16 (racemic) RabbitPlatelet AggregationEC501 pM[1]
1-O-hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine RabbitPlatelet AggregationEC501 µM[1]
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester Human & RabbitPAF-induced Platelet Aggregation InhibitionKb4.4 µM[2]
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester Human & RabbitPAF-induced Platelet Aggregation InhibitionKb10.5 µM[2]

EC50 (Half maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal response. A lower EC50 indicates higher potency. Kb (Inhibitor constant) represents the equilibrium dissociation constant for the binding of a competitive antagonist. A lower Kb indicates a more potent antagonist.

Table 2: Potency in Neutrophil Activation

CompoundAssayParameterValue (95% CI)
PAF C-16 CD10 UpregulationEC5010.3 nM (6.9–14.9)[3]
PAF C-16 CD11b UpregulationEC5014.7 nM (10.3–20.7)
PAF C-16 CD62L DownregulationEC5079.2 nM (63.7–98.8)
PAF C-16 CD66b UpregulationEC5015.4 nM (10.9–21.4)
PAF C-16 Phagocytic ActivityEC5019.2 nM (12.7–29.0)
PAF C-16 Reactive Oxygen Species (ROS) GenerationEC5055.3 nM (38.9–69.5)

EC50 values for neutrophil activation were determined in human whole blood.

Table 3: Comparison with Other PAF Analogs

CompoundKey In Vitro EffectObservation
PAF C-18 Neutrophil ChemokinesisMore potent chemoattractant than PAF C-16 in vitro.
Lyso-PAF Neutrophil and Platelet ActivationOpposing effects to PAF; inhibits neutrophil NADPH oxidase activation and thrombin-induced platelet aggregation.
Acyl-PAF PAF Receptor InteractionFunctions as an endogenous PAFR antagonist with higher binding affinity but induces structural instability in the receptor.

Signaling Pathways and Experimental Workflows

The biological effects of PAF C-16 and its analogs are mediated through the PAF receptor, a G-protein coupled receptor (GPCR). Activation of PAFR initiates a cascade of intracellular signaling events. This compound, by acting as a competitive antagonist or a weak partial agonist, can modulate these pathways.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAFR PAF Receptor (PAFR) Gq Gαq PAFR->Gq Gi Gαi PAFR->Gi PAF PAF C-16 or This compound PAF->PAFR PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Cellular Responses (Platelet Aggregation, Neutrophil Activation) Ca2->Response MAPK MAPK (e.g., ERK) PKC->MAPK MAPK->Response

Caption: Simplified PAF Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for assessing the effects of PAF analogs on platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP PPP Platelet-Poor Plasma (PPP) Preparation (Centrifugation) PRP->PPP Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP->Adjust Incubate Incubate PRP at 37°C in Aggregometer Adjust->Incubate Add_Agonist Add PAF C-16 or Analog Incubate->Add_Agonist Measure Measure Light Transmittance (Aggregation) Add_Agonist->Measure Curve Generate Aggregation Curve Measure->Curve EC50 Calculate EC50 or IC50 Curve->EC50

References

A Comparative Review of 2-O-Ethyl PAF C-16 and its Agonistic and Antagonistic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-O-ethyl PAF C-16, a synthetic analog of the potent lipid mediator Platelet-Activating Factor (PAF) C-16. We will delve into its performance against other PAF analogs, supported by available experimental data, to offer a clear perspective for researchers in pharmacology and drug development.

Unveiling this compound: A Structural Analog with Distinct Activities

This compound is a synthetic derivative of Platelet-Activating Factor (PAF) C-16, a key player in various physiological and pathological processes, including inflammation, platelet aggregation, and neutrophil activation. The modification in this compound lies in the substitution of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with an ethyl group. This seemingly minor structural alteration significantly impacts its biological activity, rendering it a subject of interest for researchers exploring the structure-activity relationships of PAF analogs.

Comparative Biological Activity: Agonistic and Antagonistic Effects

Available research indicates that this compound exhibits both agonistic and antagonistic properties at the PAF receptor (PAFR), a G-protein coupled receptor. Its effects have been primarily studied in the context of platelet and neutrophil activation.

Platelet Aggregation
Neutrophil Activation

This compound has been shown to cause the aggregation of neutrophils, a key event in the inflammatory response, particularly in the presence of divalent cations.[2] Comparative studies on the potency of this compound versus PAF C-16 in neutrophil activation, including chemotaxis and superoxide (B77818) production, are areas requiring further quantitative investigation. For reference, studies comparing PAF C-16 and its C18 homolog have shown differential effects on neutrophil chemokinesis.[3]

PAF Receptor Binding

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds.

CompoundAssaySpeciesCell Type/PreparationParameterValueReference
This compound PAF Receptor Binding (Inhibition of [3H]WEB 2086 binding)Not SpecifiedNot SpecifiedIC5021 nM
(R)-PAF C-16Platelet AggregationRabbitPlateletsEC501 pM
(R)-ET-16-OCH3-GPC (2-O-methyl analog)Platelet AggregationRabbitPlateletsEC501 µM

Note: "Not Available" indicates that the specific quantitative data was not found in the publicly accessible literature reviewed for this guide.

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the biological activity of PAF analogs like this compound.

Platelet Aggregation Assay

The ability of PAF analogs to induce platelet aggregation is a key measure of their agonistic activity. A common method is light transmission aggregometry.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 3 x 10^8 platelets/mL).

  • Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C with constant stirring. A baseline light transmission is established.

  • Addition of Agonist: A known concentration of the PAF analog (e.g., this compound or PAF C-16) is added to the PRP.

  • Data Recording: As platelets aggregate, the light transmission through the sample increases. This change is recorded over time to generate an aggregation curve.

  • Data Analysis: The maximum aggregation percentage is determined. To calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response), dose-response curves are generated by testing a range of agonist concentrations.

Competitive PAF Receptor Binding Assay

This assay is used to determine the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines) are isolated through homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]PAF or a radiolabeled antagonist like [3H]WEB 2086) and varying concentrations of the unlabeled competitor compound (e.g., this compound or PAF C-16).

  • Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which retain the membranes and the bound ligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

Visualizing the Molecular Interactions and Experimental Processes

To further aid in the understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF or This compound PAFR PAF Receptor (PAFR) PAF->PAFR G_protein Gq/Gi PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Aggregation, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PAF Receptor Signaling Pathway.

Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_binding Competitive Receptor Binding Assay P1 Prepare Platelet-Rich Plasma (PRP) P2 Adjust Platelet Count P1->P2 P3 Measure Baseline Light Transmission P2->P3 P4 Add PAF Analog (Test Compound) P3->P4 P5 Record Aggregation Curve P4->P5 P6 Determine EC50 P5->P6 B1 Isolate PAF Receptor- Expressing Membranes B2 Incubate Membranes with Radioligand & Competitor B1->B2 B3 Separate Bound and Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Specific Binding B4->B5 B6 Determine IC50 B5->B6

Caption: Experimental Workflow for PAF Analog Characterization.

Conclusion

This compound presents an interesting profile as a PAF analog with both weak agonistic and notable antagonistic properties at the PAF receptor. Its ability to competitively inhibit the binding of a known antagonist with a nanomolar IC50 highlights its potential as a tool for studying PAF receptor pharmacology. However, a comprehensive understanding of its comparative performance requires more direct quantitative data, particularly regarding its potency in inducing platelet aggregation and neutrophil activation relative to the endogenous ligand, PAF C-16. Further research to elucidate these specific parameters will be invaluable for the drug development community in designing novel modulators of the PAF signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-O-ethyl PAF C-16: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory personnel, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 2-O-ethyl PAF C-16, a synthetic analog of the Platelet-Activating Factor (PAF), requires careful handling and disposal due to its bioactive properties. This guide provides a step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Although a specific SDS for this compound is not publicly available, general safety data for hazardous chemicals should be followed. This material should be considered hazardous until further information becomes available.[1]

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[2] The primary method of disposal is through an approved waste disposal plant.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound in its solid, lyophilized form should be collected in a designated hazardous waste container. This container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. The container must be labeled with "Hazardous Waste," the chemical name, and the solvent used (e.g., "this compound in Ethanol").

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and contaminated gloves, should be collected in a designated solid hazardous waste container.

2. Waste Container Management:

  • All hazardous waste containers must be kept securely closed when not in use.

  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

The following table summarizes the key disposal information:

Waste TypeDisposal ContainerLabeling RequirementsDisposal Method
Solid this compound Designated solid hazardous waste container"Hazardous Waste", "this compound"Collection by licensed hazardous waste contractor.
Liquid solutions Leak-proof, chemically compatible liquid waste container"Hazardous Waste", "this compound", and name of the solvent(s)Collection by licensed hazardous waste contractor.
Contaminated labware Designated solid hazardous waste container"Hazardous Waste", "Contaminated with this compound"Collection by licensed hazardous waste contractor.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste Type (Solid, Liquid, Contaminated Materials) B->C D Select Appropriate Labeled Hazardous Waste Container C->D E Place Waste in Designated Container D->E F Keep Container Closed E->F G Store in Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Hazardous Waste Pickup H->I

A flowchart outlining the procedural steps for the safe disposal of this compound.

It is the responsibility of every researcher to be knowledgeable about the proper disposal methods for the chemicals they handle. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institutional EHS for specific regulations and procedures.

References

Personal protective equipment for handling 2-O-ethyl PAF C-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2-O-ethyl PAF C-16, a synthetic analog of the Platelet-Activating Factor (PAF).

This document provides critical safety and logistical information for the operational use and disposal of this compound (CAS 78858-42-1). Given that this compound is for research use only and not for human or veterinary use, it should be treated as a potentially hazardous substance. The following procedural guidance is designed to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical GogglesTo be worn when there is a risk of splashing.
Hand Protection GlovesNitrile or other chemically resistant gloves. Check manufacturer's compatibility data. Dispose of upon contamination.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.
Respiratory Fume HoodAll handling of the compound should be performed in a certified chemical fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for use.

  • Clear the workspace within the fume hood of all non-essential items.

  • Have all necessary equipment and reagents ready before commencing work.

  • Locate the nearest safety shower and eyewash station.

2. Handling the Compound:

  • Before use, visually inspect the container for any damage.

  • As this compound is a synthetic PAF analog, avoid generating dust or aerosols. If the compound is in solid form, handle it with care.

  • If creating a solution, add the solvent to the compound slowly to avoid splashing.

  • Keep the container sealed when not in use.

3. Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed, labeled waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste.

  • Segregate this waste from general laboratory trash.

2. Waste Collection:

  • Place all solid waste contaminated with this compound into a clearly labeled, leak-proof hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

3. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste containers in a designated, secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_handling Safe Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Plan A Preparation: - Verify fume hood - Assemble materials B Wear Appropriate PPE: - Safety glasses - Lab coat - Nitrile gloves A->B C Handling in Fume Hood: - Weigh/dissolve compound - Keep container sealed B->C D Small Spill C->D Spill Occurs E Large Spill C->E Spill Occurs I Segregate Waste: - Contaminated solids - Liquid waste C->I Routine Use F Absorb with inert material D->F H Evacuate and follow emergency procedures E->H G Collect in hazardous waste F->G J Collect in Labeled Hazardous Waste Containers G->J I->J K Store in Designated Area J->K L Dispose via EHS K->L

Workflow for handling and disposal of this compound.

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.